Hsd17B13-IN-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H17F3N2O2S |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-(3,6-dimethyl-9H-thioxanthen-9-yl)-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C22H17F3N2O2S/c1-11-3-5-13-16(9-11)30-17-10-12(2)4-6-14(17)19(13)27-21(29)15-7-8-18(22(23,24)25)26-20(15)28/h3-10,19H,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
OKFSUZNKRZBHKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C3=C(S2)C=C(C=C3)C)NC(=O)C4=CC=C(NC4=O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Function and Inhibition of Hsd17B13: A Technical Guide to Hsd17B13-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a critical player in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). This lipid droplet-associated enzyme, primarily expressed in hepatocytes, is implicated in hepatic lipid metabolism and the progression of liver injury.[1][2][3][4][5] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the development of NASH, cirrhosis, and hepatocellular carcinoma, highlighting the therapeutic potential of inhibiting its enzymatic activity.[3][4] Hsd17B13-IN-9 is a potent and selective inhibitor of Hsd17B13, offering a valuable tool for dissecting the enzyme's function and a promising starting point for the development of novel therapeutics for liver diseases.[6]
Hsd17B13: The Target
Hsd17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[7] Its expression is significantly upregulated in the livers of NAFLD patients.[2][3] The enzyme is localized to the surface of lipid droplets within hepatocytes and is believed to play a role in the metabolism of various lipids and steroids.[1][3][7] The catalytic activity of Hsd17B13 involves the NAD+-dependent oxidation of substrates such as estradiol and retinol, converting them to their corresponding ketones.[8][9]
This compound: A Potent Inhibitor
This compound has been identified as a potent inhibitor of Hsd17B13. Its primary function is to block the enzymatic activity of Hsd17B13, thereby mitigating the downstream pathological effects associated with its function in the liver.
Quantitative Data
The following table summarizes the key quantitative data for this compound and a related, well-characterized inhibitor, BI-3231.
| Compound | Target | Assay Type | Substrate | IC50 | Ki | Cell-based IC50 | Organism |
| This compound | HSD17B13 | Enzymatic | Not Specified | 0.01 µM | - | - | - |
| BI-3231 | hHSD17B13 | Enzymatic | Estradiol | 1 nM | 0.7 nM | 11 nM | Human |
| BI-3231 | mHSD17B13 | Enzymatic | Estradiol | 13 nM | 0.5 nM | - | Mouse |
Data for this compound from MedchemExpress.[6] Data for BI-3231 from EUbOPEN and MedchemExpress.[10]
Signaling Pathways and Experimental Workflows
Hsd17B13 Signaling in NAFLD Progression
Caption: Hsd17B13, localized on lipid droplets, catalyzes the conversion of retinol to retinaldehyde and promotes pro-inflammatory pathways, which can be blocked by this compound.
Experimental Workflow for Hsd17B13 Inhibitor Screening
Caption: A typical workflow for identifying and characterizing Hsd17B13 inhibitors, from initial high-throughput screening to in vivo validation.
Experimental Protocols
Hsd17B13 Enzymatic Activity Assay (NADH-Glo™ Assay)
This protocol is adapted from methodologies used for characterizing Hsd17B13 inhibitors.[8]
Objective: To determine the in vitro potency of this compound by measuring the inhibition of NADH production.
Materials:
-
Recombinant human Hsd17B13 protein
-
This compound
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
NADH-Glo™ Detection Kit (Promega)
-
384-well white assay plates
-
Assay buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6
-
DMSO
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 50 nL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Substrate/Cofactor Mix: Prepare a solution containing β-estradiol (final concentration 15 µM) and NAD+ (final concentration 500 µM) in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant Hsd17B13 protein in the assay buffer to the desired final concentration (e.g., 50 nM).
-
Reaction Initiation: Add 5 µL of the substrate/cofactor mix to each well, followed by 5 µL of the diluted Hsd17B13 enzyme solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
NADH Detection: Add 10 µL of NADH-Glo™ Detection Reagent to each well.
-
Second Incubation: Incubate the plate for an additional 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay for Hsd17B13 Activity in Hepatocytes
This protocol is a representative method based on studies of Hsd17B13 function and inhibition in cellular models.[7]
Objective: To evaluate the effect of this compound on lipid accumulation in a cellular model of NAFLD.
Materials:
-
HepaRG or Huh7 cells
-
This compound
-
Oleic acid
-
BODIPY 493/503 (for lipid droplet staining)
-
Hoechst 33342 (for nuclear staining)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well imaging plates
Procedure:
-
Cell Seeding: Seed HepaRG or Huh7 cells in a 96-well imaging plate at an appropriate density and allow them to adhere overnight.
-
Induction of Steatosis: Treat the cells with oleic acid (e.g., 200 µM) for 24 hours to induce lipid accumulation.
-
Inhibitor Treatment: Treat the steatotic cells with various concentrations of this compound or vehicle (DMSO) for another 24 hours.
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Stain with BODIPY 493/503 (1 µg/mL) and Hoechst 33342 (1 µg/mL) in PBS for 30 minutes at room temperature, protected from light.
-
-
Imaging: Wash the cells with PBS and acquire images using a high-content imaging system.
-
Image Analysis: Quantify the total lipid droplet area or intensity per cell using image analysis software.
-
Data Analysis: Determine the effect of this compound on lipid accumulation and calculate the EC50 value if a dose-response is observed.
In Vivo Efficacy Study in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model
This is a generalized protocol for evaluating an Hsd17B13 inhibitor in a preclinical model of NAFLD, based on common practices in the field.[11]
Objective: To assess the therapeutic efficacy of this compound in reducing hepatic steatosis, inflammation, and fibrosis in a mouse model of NAFLD.
Materials:
-
C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose)
-
ELISA kits for serum ALT, AST, and insulin
-
Histology supplies (formalin, paraffin, H&E stain, Sirius Red stain)
-
qRT-PCR reagents for gene expression analysis
Procedure:
-
Model Induction: Feed male C57BL/6J mice a high-fat diet for 12-16 weeks to induce obesity and NAFLD. A control group will be fed a standard chow diet.
-
Treatment:
-
Randomly assign the HFD-fed mice to two groups: vehicle control and this compound treatment.
-
Administer this compound (e.g., 10-30 mg/kg) or vehicle daily via oral gavage for 4-8 weeks.
-
-
Monitoring: Monitor body weight, food intake, and general health of the animals throughout the study.
-
Terminal Procedures:
-
At the end of the treatment period, collect blood via cardiac puncture for serum analysis.
-
Euthanize the mice and harvest the liver.
-
-
Analysis:
-
Serum Analysis: Measure serum levels of ALT, AST, triglycerides, cholesterol, and insulin.
-
Liver Histology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with H&E for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.
-
Hepatic Triglyceride Content: Homogenize a portion of the liver and measure triglyceride content using a commercial kit.
-
Gene Expression Analysis: Isolate RNA from a portion of the liver and perform qRT-PCR to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1).
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the treatment effects.
Conclusion
This compound is a valuable chemical probe for studying the role of Hsd17B13 in liver physiology and disease. As a potent inhibitor, it holds promise for the development of novel therapies for NAFLD and NASH. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other inhibitors of this important therapeutic target. Further research will be crucial to fully elucidate the mechanism of action of Hsd17B13 and to translate the therapeutic potential of its inhibitors into clinical applications.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HSD17B13 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. eubopen.org [eubopen.org]
- 11. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Discovery and Development of HSD17B13 Inhibitors
To fulfill the request for an in-depth technical guide, this document will focus on a well-characterized, publicly disclosed HSD17B13 inhibitor, BI-3231 , as a representative case study. The discovery and development of BI-3231 provide a comprehensive framework for understanding the scientific process behind targeting HSD17B13 for therapeutic intervention.[2]
Introduction: HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[3][4] Its emergence as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) is rooted in human genetic studies.[2][3] Genome-wide association studies (GWAS) have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including a lower risk of progression from steatosis to the more severe NASH.[2][3] This protective effect observed in individuals with naturally occurring inactive HSD17B13 has spurred the development of inhibitors to mimic this phenotype pharmacologically.[2]
The precise physiological function of HSD17B13 is still under investigation, but it is known to be involved in hepatic lipid metabolism.[5] The enzyme is upregulated in the livers of patients with NAFLD.[6] While several endogenous substrates have been identified, including estradiol and retinol, the specific disease-relevant substrate remains to be fully elucidated.[2][7]
The Discovery of BI-3231: A Chemical Probe
The discovery of BI-3231 represents a significant step forward in the study of HSD17B13, providing the scientific community with a potent and selective chemical probe for open-science research.[2][7]
High-Throughput Screening (HTS)
The journey to identify BI-3231 began with a high-throughput screening (HTS) campaign to identify small molecules that could inhibit HSD17B13's enzymatic activity.[2]
Experimental Protocol: High-Throughput Screening
-
Enzyme: Recombinant human HSD17B13 was used.
-
Substrate: Estradiol was selected as the substrate for the primary screen. The choice was validated by confirming a strong correlation in hit compounds when screened against another known substrate, leukotriene B4 (LTB4).[2]
-
Cofactor: NAD+ is an essential cofactor for HSD17B13 activity and was included in the assay.[2]
-
Detection: The assay measured the enzymatic conversion of the substrate.
-
Library: A diverse library of chemical compounds was screened.
-
Hit Identification: From the screen, an alkynyl phenol compound, designated compound 1 , was identified as a promising, albeit weakly active, starting point for chemical optimization.[2]
Lead Optimization
Following the identification of the initial hit, a lead optimization program was initiated to improve the compound's potency, selectivity, and drug-like properties. This iterative process of chemical synthesis and biological testing led to the development of compound 45 , later named BI-3231 .[2] This optimization focused on enhancing functional and physicochemical properties, as well as improving its drug metabolism and pharmacokinetic (DMPK) profile.[2]
Characterization of BI-3231
BI-3231 was subjected to a battery of in vitro and in vivo tests to thoroughly characterize its properties as an HSD17B13 inhibitor.
In Vitro Potency and Selectivity
The potency of BI-3231 was determined in enzymatic and cellular assays. Its selectivity was assessed against the closely related enzyme HSD17B11.[2]
| Parameter | BI-3231 (Compound 45) | Reference |
| Human HSD17B13 Enzymatic IC50 | 1.4 nM | [2] |
| Mouse HSD17B13 Enzymatic IC50 | 1.7 nM | [2] |
| Human HSD17B13 Cellular IC50 | 45 nM | [2] |
| Selectivity vs. HSD17B11 | >10,000-fold | [2] |
Mechanism of Action
Understanding how a drug interacts with its target is crucial. Studies revealed that the binding and inhibitory activity of BI-3231 are highly dependent on the presence of the cofactor NAD+.[2]
Experimental Protocol: Thermal Shift Assay (nanoDSF)
-
Objective: To confirm direct binding of BI-3231 to HSD17B13.
-
Method: The thermal stability of recombinant human HSD17B13 was measured in the presence and absence of BI-3231 and NAD+.
-
Results: A significant increase in the melting temperature of HSD17B13 was observed only when both BI-3231 and NAD+ were present, confirming that the compound binds to the HSD17B13-NAD+ complex. This indicates a strong dependency on the cofactor for target engagement.[2]
Preclinical Pharmacokinetics
The pharmacokinetic (PK) profile of BI-3231 was evaluated in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential to predict how the drug will behave in humans. While detailed PK data is often proprietary, the published research notes extensive liver tissue accumulation, which is a desirable feature for a drug targeting a liver enzyme.[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is key to understanding the discovery and development of HSD17B13 inhibitors.
Caption: HSD17B13 enzymatic activity and inhibition.
Caption: Workflow for HSD17B13 inhibitor discovery.
Future Directions and Clinical Development
The development of potent and selective HSD17B13 inhibitors like BI-3231 is a critical first step. The availability of such chemical probes enables further research into the biological functions of HSD17B13 and its role in liver disease.[2]
While BI-3231 is positioned as a tool for open science, other HSD17B13-targeting therapeutics are advancing into clinical trials. These include both small molecule inhibitors and RNA interference (RNAi) therapies designed to reduce the expression of the HSD17B13 protein.[3] These clinical studies will be essential to validate HSD17B13 as a therapeutic target in humans and to assess the safety and efficacy of its inhibition for the treatment of NAFLD and NASH.
Conclusion
The discovery and development of HSD17B13 inhibitors, exemplified by BI-3231, showcase a modern drug discovery paradigm that begins with human genetic insights. By identifying a naturally protective loss-of-function variant, researchers have established a strong rationale for therapeutic intervention. The meticulous process of high-throughput screening, lead optimization, and detailed characterization has yielded powerful tools to investigate the biology of HSD17B13 and has paved the way for a new class of potential treatments for chronic liver disease. The ongoing clinical evaluation of HSD17B13 inhibitors will ultimately determine the success of this promising therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. uniprot.org [uniprot.org]
- 6. HSD17B13 - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
HSD17B13 as a Therapeutic Target for Non-Alcoholic Fatty Liver Disease (NAFLD): A Technical Guide
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health burden, with a pressing need for effective therapeutic interventions. Recent human genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, as a promising therapeutic target. Loss-of-function variants in the HSD17B13 gene, particularly rs72613567, are strongly associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma (HCC). This protective genetic evidence has catalyzed the development of multiple therapeutic agents aimed at inhibiting HSD17B13 function. This document provides a comprehensive technical overview of HSD17B13, summarizing its biological role, the compelling genetic validation for its therapeutic targeting, preclinical and clinical data, and key experimental methodologies for its study.
Core Biology and Mechanism of Action of HSD17B13
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, primarily expressed in hepatocytes and localized to the surface of lipid droplets (LDs).[1][2] Its expression is significantly upregulated in the livers of patients with NAFLD.[1][2] While its precise physiological function is still under active investigation, several key activities have been proposed.
Enzymatic Activity: HSD17B13 exhibits retinol dehydrogenase activity, catalyzing the conversion of retinol (Vitamin A) to retinaldehyde.[3] Given that hepatic retinoid levels are inversely correlated with NAFLD severity, this function may be central to its role in disease pathogenesis.[3] The enzyme is also implicated in the metabolism of other steroids and bioactive lipids.[3][4]
Regulation and Role in Lipid Homeostasis: The expression of HSD17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipid metabolism.[3][5] Overexpression of wild-type HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a role in promoting hepatic steatosis.[3][6] It is proposed that HSD17B13 may stabilize intracellular triglyceride content and potentially facilitate the interaction between other key lipolytic enzymes on the lipid droplet surface.[6]
Genetic Validation of HSD17B13 as a Therapeutic Target
The most compelling evidence supporting HSD17B13 as a target comes from human genetics. A specific splice variant, rs72613567 , involves an adenine insertion that creates a truncated, enzymatically inactive protein.[7][8] This loss-of-function variant is robustly associated with protection against the full spectrum of NAFLD progression.
| Genetic Variant | Association | Odds Ratio (OR) / Risk Reduction | 95% Confidence Interval (CI) | Population / Study Size | Citation |
| rs72613567:TA (Heterozygote) | Reduced Risk of NAFLD Cirrhosis | 26% Reduction | 7 - 40% | 46,544 European descent | [3] |
| rs72613567:TA (Homozygote) | Reduced Risk of NAFLD Cirrhosis | 49% Reduction | 15 - 69% | 46,544 European descent | [3] |
| rs72613567:TA | Protection against NASH | OR = 0.612 | 0.388 - 0.964 | 356 patients with biopsy-proven NAFLD | [7] |
| rs72613567:TA | Protection against Fibrosis | OR = 0.590 | 0.361 - 0.965 | 356 patients with biopsy-proven NAFLD | [7] |
| rs72613567:TA | Protection against Ballooning | OR = 0.474 | 0.267 - 0.842 | 356 patients with biopsy-proven NAFLD | [7] |
| rs72613567:TA | Protection against Lobular Inflammation | OR = 0.475 | 0.275 - 0.821 | 356 patients with biopsy-proven NAFLD | [7] |
| rs72613567:TA (per allele) | Reduced Risk of Cirrhosis | 15% Reduction | 0.74 - 0.98 | 111,612 Danish general population | [3] |
| rs9992651 / rs13118664 | Reduced Development of NAFLD | OR = 0.74 | 0.671 - 0.826 / 0.667 - 0.821 | 1,483 histologically-confirmed NAFLD patients | [3][9] |
Table 1: Summary of protective effects associated with HSD17B13 genetic variants.
These data strongly indicate that reducing or eliminating HSD17B13 activity is not only safe but beneficial, providing a solid foundation for therapeutic development.
Preclinical and Clinical Development
The strong genetic validation has spurred the rapid development of therapies targeting HSD17B13, primarily through RNA interference (RNAi) and small molecule inhibitors.
Preclinical Models
-
In Vitro: Overexpression of HSD17B13 in human hepatocyte cell lines (e.g., HepG2, Huh7) increases the number and size of lipid droplets.[1][3]
-
In Vivo: Studies in mice have yielded some conflicting results. While adenovirus-mediated overexpression of HSD17B13 induced fatty liver in mice, some HSD17B13 knockout models also developed hepatic steatosis.[1][3] This discrepancy may highlight species-specific differences in function or compensatory mechanisms and underscores the importance of human genetic data.[10] Diet-induced preclinical models, such as those using a high-fat diet (HFD) or a Western diet, are commonly employed to study NAFLD pathogenesis.[11]
Clinical Trials
Several HSD17B13 inhibitors are currently in clinical development. The primary strategy has been RNAi therapeutics, which reduce the expression of the target gene.
| Drug Candidate | Company | Modality | Phase | Key Quantitative Results | Clinical Trial ID | Citation |
| ARO-HSD (GSK4532990) | Arrowhead / GSK | RNAi (siRNA) | Phase I/II | mRNA Reduction: Up to 93.4%Protein Reduction: Up to 82.7%ALT Reduction: Up to 42% | NCT04202354 | [3][12] |
| ALN-HSD (Rapirosiran) | Alnylam | RNAi (siRNA) | Phase I | mRNA Reduction: Median of 78% at highest dose | NCT04565717 | [3][13] |
| INI-822 | Inipharm | Small Molecule Inhibitor | Phase I | Data not yet reported | NCT05945537 | [14] |
| BI-3231 | Boehringer Ingelheim | Small Molecule Inhibitor | Preclinical | Potent inhibitor (activity of 1 nM) | N/A | [14][15] |
Table 2: Summary of clinical and preclinical therapeutic agents targeting HSD17B13.
Experimental Protocols
Reproducible and robust experimental methods are critical for studying HSD17B13. Below are summarized protocols for key assays.
HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay measures the enzymatic conversion of retinol to retinaldehyde.
-
Cell Culture and Transfection:
-
Seed HEK293 cells in triplicate in appropriate culture plates one day prior to transfection.
-
Transiently transfect cells with plasmids encoding wild-type HSD17B13, mutant HSD17B13, or an empty vector control using a suitable transfection reagent (e.g., Lipofamine).[16]
-
-
Substrate Addition:
-
Prepare a stock solution of all-trans-retinol in ethanol.
-
Add all-trans-retinol to the culture medium to a final concentration of 2-5 µM. Ensure the final ethanol concentration is non-toxic (≤0.5% v/v).[16]
-
-
Incubation:
-
Incubate the cells for 6 to 8 hours to allow for enzymatic conversion.[16]
-
-
Analysis:
-
Harvest the cells and/or culture medium.
-
Quantify the production of retinaldehyde using methods such as high-performance liquid chromatography (HPLC) or a coupled-enzyme assay that measures the production of a detectable byproduct (e.g., NADH).
-
Cellular Localization by Confocal Microscopy
This protocol is used to visualize the subcellular location of HSD17B13.
-
Cell Culture and Treatment:
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes with a detergent like Triton X-100 or saponin.
-
-
Immunostaining:
-
If using an epitope tag (like His), incubate with a primary antibody against the tag.
-
Incubate with a corresponding fluorophore-conjugated secondary antibody.
-
-
Lipid Droplet and Nuclei Staining:
-
Stain lipid droplets with a specific dye such as BODIPY or LipidTox.[6]
-
Stain nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Acquire images using a confocal laser scanning microscope, capturing the signals from the HSD17B13 tag, lipid droplets, and nuclei in separate channels.
-
Conclusion and Future Directions
HSD17B13 has rapidly emerged as one of the most promising, genetically validated therapeutic targets for NAFLD and NASH. The robust protective association of its loss-of-function variants provides a strong rationale for the development of inhibitors. Early clinical data from RNAi therapeutics are encouraging, demonstrating effective target knockdown and favorable impacts on liver injury biomarkers. The ongoing development of both RNAi and small molecule inhibitors will be critical in determining the long-term efficacy and safety of targeting HSD17B13. Future research will need to fully elucidate its precise enzymatic functions, resolve the discrepancies observed in preclinical models, and establish the clinical benefit of its inhibition on the histological hallmarks of NASH and fibrosis. The trajectory of HSD17B13 from a genetic finding to a clinical-stage target exemplifies the power of human genetics in modern drug development.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 6. mdpi.com [mdpi.com]
- 7. Splice variant rs72613567 prevents worst histologic outcomes in patients with nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetics Is of the Essence to Face NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 15. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of HSD17B13 in Lipid Droplet Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases (SDR) family, has emerged as a critical player in hepatic lipid droplet metabolism.[1][2][3] Predominantly expressed in the liver and localized to the surface of lipid droplets, HSD17B13 is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[2][4][5] Intriguingly, loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of progressive liver diseases, including non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma, making it a compelling therapeutic target.[2][3] This technical guide provides a comprehensive overview of the current understanding of HSD17B13's function, supported by quantitative data, detailed experimental protocols, and visual representations of its regulatory and functional pathways.
HSD17B13: Localization and Expression
HSD17B13 is an endoplasmic reticulum (ER) synthesized protein that is subsequently targeted to lipid droplets.[2] Its N-terminal region, specifically the first 28 amino acids, is crucial for this localization.[2]
Tissue and Cellular Distribution
Expression in Disease States
Hepatic expression of HSD17B13 is significantly upregulated in patients with NAFLD.[4][7]
| Condition | Fold Change in HSD17B13 mRNA Expression (vs. Healthy Controls) | Reference |
| Non-alcoholic fatty liver disease (NAFLD) | 5.9-fold higher | [4] |
Enzymatic Activity and Substrates
HSD17B13 exhibits enzymatic activity towards a variety of substrates, though its primary physiological substrate is still under investigation. It is known to possess retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[4][7] Other potential substrates include other steroids and proinflammatory lipid mediators.[2]
Note: Specific enzyme kinetic parameters (Km, Vmax) for HSD17B13 with its various substrates are not yet well-established in the literature.
Role in Lipid Droplet Dynamics and Lipid Metabolism
HSD17B13 appears to play a multifaceted role in lipid droplet biology, influencing their size, number, and lipid composition.
Effect on Lipid Droplet Morphology
Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in cultured hepatocytes.[2][8] Conversely, knockdown of Hsd17b13 in a mouse model of diet-induced obesity led to a decrease in the number and size of hepatic lipid droplets.[1]
| Genetic Modification | Effect on Lipid Droplets | Reference |
| HSD17B13 Overexpression (in vitro) | Increased number and size | [2][8] |
| Hsd17b13 Knockdown (in vivo, HFD) | Decreased number and size | [1] |
Impact on Hepatic Lipid Composition
Lipidomic studies have revealed significant alterations in the hepatic lipid profile in the context of altered HSD17B13 function.
Table 2.1: Changes in Hepatic Lipid Species in Human Carriers of the Protective HSD17B13 rs72613567 Variant
| Lipid Class | Change in Carriers vs. Non-carriers | Reference |
| Phosphatidylcholines (PCs) | Increased | [3] |
| Phosphatidylethanolamines (PEs) | Increased | [3] |
Table 2.2: Alterations in Hepatic Lipid Species in Hsd17b13 Knockout (KO) Mice
| Lipid Class | Change in KO vs. Wild-Type | Reference |
| Triglycerides (TGs) | Altered | [9] |
| Diglycerides (DGs) | Altered | [9] |
| Phosphatidylcholines (PCs) | Systemic downregulation of 135 species, upregulation of 34 species | [9] |
| Phosphatidylethanolamines (PEs) | Altered | [9] |
| Phosphatidylglycerols (PGs) | Altered | [9] |
| Ceramides (Cers) | Altered | [9] |
Regulatory and Signaling Pathways
The expression and activity of HSD17B13 are integrated into key metabolic signaling networks.
Transcriptional Regulation
The transcription of the HSD17B13 gene is regulated by the liver X receptor alpha (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c).[1][2] LXRα, a nuclear receptor that senses cellular oxysterol levels, activates the transcription of SREBP-1c, which in turn binds to the promoter of HSD17B13 to induce its expression.[1][2]
Interaction with Lipolytic Machinery
HSD17B13 physically interacts with adipose triglyceride lipase (ATGL), the rate-limiting enzyme in triglyceride hydrolysis, on the surface of lipid droplets.[4][10] This interaction is thought to facilitate the co-activation of ATGL by comparative gene identification-58 (CGI-58), thereby influencing lipolysis.[4][10]
Experimental Protocols
Retinol Dehydrogenase (RDH) Activity Assay (Cell-Based)
This protocol is adapted from Ma et al., Hepatology, 2019.[4]
-
Cell Culture and Transfection:
-
Seed HEK293 cells in appropriate culture plates.
-
Transfect cells with an expression vector for HSD17B13 or a control vector using a suitable transfection reagent.
-
-
Substrate Treatment:
-
24-48 hours post-transfection, add all-trans-retinol (e.g., 5 µM final concentration) to the culture medium.
-
Incubate for a defined period (e.g., 8 hours).
-
-
Extraction of Retinoids:
-
Harvest the cells and culture medium.
-
Perform a liquid-liquid extraction to isolate retinoids.
-
-
Quantification by HPLC:
-
Analyze the extracted retinoids by high-performance liquid chromatography (HPLC) to quantify the levels of retinaldehyde and retinoic acid.
-
-
Normalization:
-
Determine the total protein concentration of the cell lysates for normalization of the HPLC results.
-
Immunofluorescence Staining for Lipid Droplet Localization
This protocol is a general guide based on methods described by Ma et al., J Lipid Res, 2020.[8]
-
Cell Culture and Transfection:
-
Grow hepatocytes (e.g., HepG2) on coverslips.
-
Transfect with a vector expressing a tagged version of HSD17B13 (e.g., GFP-tagged).
-
-
Lipid Droplet Induction (Optional):
-
To enhance lipid droplet formation, supplement the culture medium with oleic acid.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent such as Triton X-100 or saponin.
-
-
Immunostaining:
-
Incubate with a primary antibody against HSD17B13 (if not using a fluorescently tagged protein).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Lipid Droplet Staining:
-
Stain lipid droplets with a neutral lipid dye such as BODIPY 493/503 or Nile Red.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides and visualize using confocal microscopy.
-
Isolation of Lipid Droplets and Western Blotting
This protocol is based on the method described by Su et al., J Lipid Res, 2014.[5]
-
Cell Lysis and Homogenization:
-
Harvest cultured hepatocytes and resuspend in a hypotonic lysis buffer.
-
Homogenize the cells using a Dounce homogenizer.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.
-
-
Ultracentrifugation:
-
Layer the supernatant at the bottom of an ultracentrifuge tube and overlay with a discontinuous sucrose gradient.
-
Perform ultracentrifugation to separate the lipid droplet fraction, which will float to the top.
-
-
Collection and Protein Extraction:
-
Carefully collect the lipid droplet layer.
-
Extract proteins from the isolated lipid droplets.
-
-
Western Blotting:
-
Separate the extracted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against HSD17B13, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an appropriate chemiluminescent substrate.
-
Conclusion and Future Directions
HSD17B13 is a key hepatic lipid droplet-associated protein with a demonstrated role in lipid metabolism and the pathophysiology of NAFLD. Its enzymatic activity and its interaction with the core lipolytic machinery place it at a critical juncture in cellular lipid homeostasis. The protective nature of its loss-of-function variants strongly supports the development of HSD17B13 inhibitors as a therapeutic strategy for NASH and other chronic liver diseases.
Future research should focus on:
-
Elucidating the precise enzyme kinetics of HSD17B13 with its various substrates to better understand its primary physiological role.
-
Further dissecting the molecular mechanisms by which HSD17B13 regulates ATGL-mediated lipolysis.
-
Conducting comprehensive quantitative proteomics to identify the full interactome of HSD17B13 on the lipid droplet surface under various metabolic conditions.
A deeper understanding of these aspects will be crucial for the successful clinical translation of HSD17B13-targeted therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative proteomic study reveals 17β-HSD13 as a pathogenic protein in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. enanta.com [enanta.com]
- 10. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-9 supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the sourcing, purchasing, and technical application of Hsd17B13-IN-9, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). This document is intended to support research and drug development efforts targeting HSD17B13, a key enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders.
Supplier and Purchasing Information
This compound is a commercially available research chemical. The primary supplier identified is MedchemExpress.
| Parameter | Information |
| Supplier | MedchemExpress |
| Catalog Number | HY-157627 |
| Purity | ≥98% (HPLC) |
| CAS Number | 2576690-78-1 |
| Availability | In Stock (as of late 2025) |
| Pricing | Varies by quantity. Representative pricing: - 5 mg: Inquire with supplier - 10 mg: Inquire with supplier |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months; -20°C for 1 month. |
Quantitative Data
This compound is a potent inhibitor of HSD17B13. For the purpose of providing a broader data set, this guide also includes data for BI-3231, a well-characterized and potent HSD17B13 inhibitor with a similar profile, which can serve as a valuable reference.
| Inhibitor | Target | IC50 | Ki | Assay Conditions | Reference |
| This compound | Human HSD17B13 | 10 nM | - | 50 nM HSD17B13 | [1] |
| BI-3231 | Human HSD17B13 | 1 nM | 0.7 nM | Estradiol as substrate | [2] |
| BI-3231 | Mouse HSD17B13 | 13 nM | - | Estradiol as substrate | [2] |
| BI-3231 | Human HSD17B13 (Cellular) | 11 nM | - | HEK293 cells | [1] |
Signaling Pathway of HSD17B13 in NAFLD
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Its expression is upregulated in NAFLD, where it is thought to play a role in hepatic lipid metabolism. The signaling pathway involves key regulators of lipid homeostasis, such as Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). HSD17B13 is also known to be involved in retinol metabolism. Inhibition of HSD17B13 is a promising therapeutic strategy to mitigate the progression of NAFLD.
Experimental Protocols
Detailed methodologies for key experiments are provided below. As a close analog with extensive public data, protocols for BI-3231 are included as a reference for designing experiments with this compound.
In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol is adapted from the characterization of BI-3231 and is suitable for determining the potency of this compound.
Materials:
-
Recombinant human HSD17B13 enzyme
-
This compound (or BI-3231)
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween-20
-
384-well assay plates
-
Plate reader capable of measuring NADH fluorescence or mass spectrometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 50 nL of the inhibitor solution to the wells of a 384-well plate.
-
Add 5 µL of HSD17B13 enzyme (final concentration ~1-5 nM) in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/cofactor mix containing estradiol (final concentration ~1 µM) and NAD+ (final concentration ~100 µM) in assay buffer.
-
Incubate for 30-60 minutes at room temperature.
-
Stop the reaction (e.g., with a suitable quenching agent if using mass spectrometry).
-
Detect the formation of estrone (product) or NADH (co-product). NADH can be detected by fluorescence (Excitation: 340 nm, Emission: 460 nm).
-
Calculate IC50 values using a suitable data analysis software (e.g., GraphPad Prism) by fitting the data to a four-parameter logistic equation.
Cellular HSD17B13 Inhibition Assay
This protocol describes a cell-based assay to determine the activity of this compound in a cellular context.
Materials:
-
HepG2 or HEK293 cells overexpressing HSD17B13
-
This compound (or BI-3231)
-
Palmitic acid (to induce lipid accumulation)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
96-well cell culture plates
-
Reagents for endpoint analysis (e.g., triglyceride quantification kit, cell viability assay)
Procedure:
-
Seed HepG2 or HEK293-HSD17B13 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Induce lipotoxicity by adding palmitic acid (e.g., 200 µM) to the cell culture medium.
-
Co-incubate the cells with the inhibitor and palmitic acid for 24-48 hours.
-
After incubation, perform endpoint analysis:
-
Triglyceride Accumulation: Lyse the cells and measure intracellular triglyceride levels using a commercial kit.
-
Cell Viability: Assess cell viability using an MTT or a luminescent-based assay (e.g., CellTiter-Glo).
-
-
Normalize the triglyceride levels to a measure of cell number or protein concentration.
-
Determine the EC50 of the inhibitor for reducing lipid accumulation.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a novel HSD17B13 inhibitor.
References
Hsd17B13-IN-9 (CAS: 2576690-78-1): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hsd17B13-IN-9 is a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), an enzyme predominantly expressed in the liver. HSD17B13 is associated with lipid droplets and is implicated in the metabolism of steroid hormones and fatty acids. Elevated expression of HSD17B13 is linked to the progression of non-alcoholic fatty liver disease (NAFLD), making it a compelling therapeutic target for liver diseases. This compound serves as a valuable research tool for investigating the biological functions of HSD17B13 and its role in disease pathogenesis.
Core Data Summary
The following table summarizes the key quantitative and physicochemical properties of this compound.
| Parameter | Value | Reference |
| CAS Number | 2576690-78-1 | [1] |
| Molecular Formula | C22H17F3N2O2S | [1] |
| Molecular Weight | 430.44 g/mol | [1] |
| IC50 (for 50 nM HSD17B13) | 0.01 μM | [1][2] |
| Solubility | DMSO: 100 mg/mL (232.32 mM) | [1] |
| Appearance | Solid | |
| Storage | -80°C (6 months), -20°C (1 month, protect from light, stored under nitrogen) | [2] |
Mechanism of Action and Biological Context
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. While its precise physiological substrates are still under investigation, it is known to be involved in hepatic lipid metabolism. Increased HSD17B13 expression is observed in NAFLD and is thought to contribute to the accumulation of lipids in liver cells. The inhibition of HSD17B13 by compounds like this compound is a promising therapeutic strategy for NAFLD and other related liver disorders.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not publicly available, a general protocol for determining its in vitro potency (IC50) can be outlined based on standard biochemical assays for HSD17B13.
Hypothetical IC50 Determination Protocol:
-
Reagents and Materials:
-
Recombinant human HSD17B13 enzyme (e.g., 50 nM final concentration).
-
This compound stock solution in DMSO.
-
Substrate (e.g., estradiol or a synthetic substrate).
-
Cofactor: NAD+.
-
Assay buffer (e.g., phosphate or Tris-based buffer at physiological pH).
-
Detection reagent to measure NADH production (e.g., a fluorescent or luminescent reporter).
-
384-well assay plates.
-
Plate reader capable of detecting the chosen reporter signal.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer to achieve a range of final concentrations.
-
Add a fixed concentration of the HSD17B13 enzyme to the wells of the assay plate.
-
Add the diluted this compound or DMSO (as a vehicle control) to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Stop the reaction and add the detection reagent to measure the amount of NADH produced.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Visualizations
The following diagrams illustrate the general signaling context of HSD17B13 and a typical experimental workflow for inhibitor screening.
References
An In-depth Technical Guide to the Basic Research Applications of HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for chronic liver diseases, and the application of its inhibitors in basic research. We will delve into the enzyme's function, the development of inhibitors, and their use in elucidating its role in disease pathogenesis.
Introduction to HSD17B13
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a member of the HSD17B superfamily, which is involved in metabolizing hormones, fatty acids, and bile acids.[1] HSD17B13 is predominantly expressed in the liver, specifically within hepatocytes, where it localizes to the surface of lipid droplets (LDs).[2][3][4][5][6]
Significant interest in HSD17B13 as a therapeutic target arose from human genetic studies. Genome-wide association studies (GWAS) revealed that certain single nucleotide polymorphisms (SNPs) in the HSD17B13 gene, particularly the rs72613567:TA variant, are strongly associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), alcohol-related liver disease, and hepatocellular carcinoma (HCC).[2][7][8] These genetic variants lead to a loss of function, producing a truncated and inactive protein.[8][9] This protective effect observed in humans with reduced HSD17B13 activity provides a strong rationale for the development of pharmacological inhibitors to mimic this phenotype.[7][10][11]
Proposed Mechanism of Action of HSD17B13
While the precise physiological function of HSD17B13 is still under investigation, it is known to possess enzymatic activity as a retinol dehydrogenase, converting retinol to retinaldehyde.[6][12] Its expression is upregulated in patients with NAFLD.[2][4][12] Overexpression of HSD17B13 in hepatocytes promotes the accumulation of intracellular lipid droplets and increases cellular triglyceride levels.[3][4][6]
The proposed mechanism involves the transcriptional regulation of HSD17B13 by liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipid metabolism.[6][9] HSD17B13, in turn, may promote SREBP-1c maturation, creating a positive feedback loop that enhances lipogenesis.[6] By inhibiting HSD17B13, researchers can probe these pathways to understand how the enzyme contributes to lipid droplet dynamics and the overall pathogenesis of steatosis.
Development and Characteristics of HSD17B13 Inhibitors
The strong genetic validation for HSD17B13 has spurred the development of small molecule inhibitors to pharmacologically replicate the protective effects of loss-of-function mutations.[13] High-throughput screening (HTS) campaigns have been successful in identifying novel, potent, and selective inhibitors.[13][14] These inhibitors are crucial tools for basic research, allowing for the acute modulation of HSD17B13 activity in various experimental systems.
One of the first publicly available, well-characterized chemical probes is BI-3231.[13][15][16] Subsequent research has led to the discovery of additional inhibitors with improved properties, such as enhanced metabolic stability and liver-targeting capabilities.[17]
Table 1: Selected HSD17B13 Inhibitors and Their Properties
| Compound | Target | IC50 (nM) | Assay Substrate | Reference |
| BI-3231 (Compound 45) | Human HSD17B13 | 2.5 | Estradiol | [17] |
| Mouse HSD17B13 | 1100 | Estradiol | [13] | |
| Compound 1 | Human HSD17B13 | 1400 | Estradiol | [13][14] |
| Compound 2 | Human HSD17B13 | 310 | Estradiol | [14] |
| Compound 32 | Human HSD17B13 | 2.5 | Not Specified | [17] |
Note: IC50 values can vary based on assay conditions, such as substrate and NAD+ concentration.[13][15]
Basic Research Applications of HSD17B13 Inhibitors
HSD17B13 inhibitors are indispensable tools for dissecting the enzyme's function and its role in liver pathophysiology.
While human genetics point to a protective role for HSD17B13 inactivation, the precise disease-relevant substrate remains unknown.[13] Inhibitors are used to probe the enzyme's activity against various potential substrates, including steroids like estradiol, and lipids like leukotriene B4 (LTB4) and retinol.[13][14] By comparing inhibitor potency with different substrates, researchers can investigate potential substrate bias and better understand the enzyme's catalytic mechanism.[13]
Inhibitors allow for the controlled study of HSD17B13 function in hepatic cell lines (e.g., HepG2) and primary hepatocytes. Key applications include:
-
Studying Lipotoxicity: Researchers induce lipotoxicity in hepatocytes using saturated fatty acids like palmitic acid and use HSD17B13 inhibitors to assess if blocking the enzyme can mitigate the harmful effects. For example, the inhibitor BI-3231 has been shown to decrease triglyceride accumulation and restore lipid metabolism in hepatocytes under lipotoxic stress.[18]
-
Investigating Lipid Droplet Dynamics: By treating cells with inhibitors, scientists can directly observe the impact on lipid droplet number, size, and triglyceride content. This helps to confirm the role of HSD17B13 in lipid storage and homeostasis.[1][18]
-
Analyzing Inflammatory Pathways: Overexpression of HSD17B13 has been shown to increase the expression of inflammatory cytokines like IL-6.[1] Inhibitors can be used to determine if blocking HSD17B13 activity can suppress these inflammatory responses in cellular models of NASH.
The role of HSD17B13 in animal models has produced complex and sometimes conflicting results compared to human genetic data.[2] While down-regulating HSD17B13 with shRNA showed a therapeutic effect in mice with NAFLD[1], some HSD17B13 knockout mouse studies failed to show protection from diet-induced liver damage and, in some cases, even showed spontaneous development of fatty liver.[2][19][20][21][22]
This discrepancy highlights potential differences between mouse and human HSD17B13 function and underscores the importance of pharmacological inhibitors in these models.[22][23] Small molecule inhibitors offer temporal control of target engagement, which can be more translatable than congenital knockout models. Researchers use inhibitors in diet-induced mouse models of NAFLD and NASH to:
-
Evaluate the therapeutic potential of HSD17B13 inhibition on histological features of liver disease, such as steatosis, inflammation, and fibrosis.[10][17]
-
Study the impact on hepatic gene expression, particularly genes involved in lipogenesis and inflammation, such as the SREBP-1c/FAS pathway.[17]
-
Assess the pharmacokinetic and pharmacodynamic (PK/PD) relationship of the inhibitors, especially for liver-targeted compounds.[17]
Table 2: Summary of HSD17B13 Inactivation Studies in Mice
| Model | Intervention | Key Findings | Reference(s) |
| High-Fat Diet | shRNA knockdown | Attenuated NAFLD, improved lipid metabolism and inflammation. | [1] |
| Obesogenic Diets (HFD, WD) | Gene knockout | Did not reproduce the protective phenotype seen in humans; no difference in steatosis or inflammation. | [19][21][22] |
| Normal Chow | Gene knockout | Spontaneously developed late-onset fatty liver; increased body and liver weight. | [2][20][21] |
| Multiple NASH Models | Pharmacological inhibition (Compound 32) | Demonstrated robust anti-MASH effects, regulated hepatic lipids. | [17] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible research. Below are methodologies for key experiments involving HSD17B13 inhibitors.
The primary method for quantifying inhibitor potency is through biochemical assays using purified recombinant HSD17B13 protein.
Protocol: NADH-Glo™ Luminescence Assay
This assay measures the production of NADH, a product of the HSD17B13-catalyzed reaction.
-
Reagents: Recombinant human HSD17B13 protein, NAD+, substrate (e.g., β-estradiol), test inhibitor, NADH-Glo™ Detection Kit (Promega).
-
Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. b. In a 384-well plate, add 10 µL of a reaction mixture containing buffer (e.g., 40 mM Tris pH 7.4), 500 µM NAD+, 15 µM β-estradiol, and 300 ng of recombinant HSD17B13 protein.[24][25] c. Add the test inhibitor to the desired final concentration (ensure final DMSO concentration is ≤1%). d. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). e. Add an equal volume of NADH-Glo™ reagent, which contains Reduct-Luciferase, to detect NADH. f. Incubate for 60 minutes to stabilize the luminescent signal. g. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol: Nile Red Staining for Intracellular Lipid Droplets
This method visualizes and quantifies neutral lipid accumulation in cultured hepatocytes.
-
Cell Culture: Seed L02 or HepG2 cells in plates suitable for microscopy (e.g., 24-well plates with coverslips).
-
Lipotoxicity Induction: Treat cells with an oleic acid (OA) solution (e.g., 400 µM final concentration) for 24 hours to induce lipid droplet formation. Co-incubate with the HSD17B13 inhibitor or vehicle (DMSO).
-
Staining: a. Fix the cells with 3-4% paraformaldehyde. b. Permeabilize with 0.5% Triton X-100. c. Add Nile Red solution (e.g., 10 µM) and incubate for 10 minutes in the dark.
-
Imaging: Acquire fluorescent images using a microscope with appropriate filters (e.g., 63x objective). Lipid droplets will appear as bright yellow/gold spherical structures.
-
Quantification: Use image analysis software to quantify the number, size, or total fluorescence intensity of lipid droplets per cell.
Logical Framework: From Genetic Discovery to Therapeutic Strategy
The research and development pipeline for HSD17B13 inhibitors is founded on a clear logical progression from human genetic observations to a targeted therapeutic hypothesis.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. news-medical.net [news-medical.net]
- 9. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hydroxysteroid (17β) dehydrogenase 13 deficiency triggers hepatic steatosis and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. enanta.com [enanta.com]
- 24. academic.oup.com [academic.oup.com]
- 25. enanta.com [enanta.com]
An In-Depth Technical Guide to the Enzymatic Activity of HSD17B13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a member of the short-chain dehydrogenases/reductases (SDR) superfamily, predominantly expressed in the liver and localized to the surface of lipid droplets.[1][2][3] Emerging research has identified HSD17B13 as a key player in hepatic lipid metabolism, with significant implications for the pathogenesis of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][4][5] Intriguingly, genetic variants that result in a loss of HSD17B13 enzymatic activity have been shown to confer protection against the progression of these diseases, positioning the enzyme as a promising therapeutic target.[6][7][8] This technical guide provides a comprehensive overview of the enzymatic activity of HSD17B13, including its substrate specificity, reaction mechanisms, and the experimental protocols used for its characterization.
Core Enzymatic Function and Substrate Specificity
HSD17B13 functions as an NAD+-dependent oxidoreductase, catalyzing the conversion of a variety of lipidic substrates.[9][10] Its role is closely tied to the metabolism of steroids, retinoids, and other bioactive lipids within the liver.[3][8][10] The enzyme is known to form homodimers, a structural feature that is important for its catalytic function.[3]
The primary enzymatic reaction involves the oxidation of a hydroxyl group on the substrate, with the concomitant reduction of NAD+ to NADH. The general reaction can be depicted as:
Substrate-OH + NAD+ ⇌ Substrate=O + NADH + H+
While the definitive endogenous substrate in the context of liver disease remains an area of active investigation, several molecules have been identified as in vitro substrates for HSD17B13.[11]
Quantitative Data on HSD17B13 Substrate Activity
The following table summarizes the known substrates of human HSD17B13 and the nature of their interaction with the enzyme.
| Substrate | Product | Reaction Type | Cofactor | Notes |
| 17β-estradiol | Estrone | Oxidation | NAD+ | A classic substrate for many HSD17B family members.[9] |
| all-trans-retinol | all-trans-retinal | Oxidation | NAD+ | Demonstrates retinol dehydrogenase (RDH) activity.[9][12] |
| all-trans-retinal | all-trans-retinoic acid | Oxidation | NAD+ | Further oxidation in the retinoid metabolism pathway.[9] |
| Leukotriene B4 | 12-oxo-Leukotriene B4 | Oxidation | NAD+ | Implicates HSD17B13 in the metabolism of pro-inflammatory lipid mediators.[10] |
Signaling and Metabolic Pathways
HSD17B13 is integrated into the broader network of hepatic lipid metabolism. Its expression has been shown to be upregulated in NAFLD.[2][13] The regulation of HSD17B13 expression is linked to the liver X receptor α (LXRα) and the sterol regulatory element-binding protein 1c (SREBP-1c), key transcription factors that govern lipogenesis.[2][6]
Experimental Protocols
Characterizing the enzymatic activity of HSD17B13 is crucial for understanding its function and for the development of targeted inhibitors. Below are detailed methodologies for key experiments.
Recombinant HSD17B13 Expression and Purification
Objective: To produce purified, active HSD17B13 for in vitro assays.
Methodology:
-
Cloning: The full-length human HSD17B13 cDNA is cloned into a suitable expression vector (e.g., baculovirus or mammalian expression vector) with an affinity tag (e.g., 6x-His tag) for purification.
-
Expression:
-
Purification:
-
Cell pellets are lysed in a buffer containing a mild detergent (e.g., Triton X-100) and protease inhibitors.
-
The lysate is cleared by centrifugation.
-
The supernatant is loaded onto a metal affinity chromatography column (e.g., Ni-NTA).
-
The column is washed, and the His-tagged HSD17B13 is eluted with an imidazole gradient.
-
The purified protein is dialyzed and can be further purified by size-exclusion chromatography.[14]
-
Protein concentration is determined (e.g., by Bradford assay), and purity is assessed by SDS-PAGE and Coomassie blue staining.
-
In Vitro Enzymatic Activity Assay (NADH Detection)
Objective: To measure the enzymatic activity of HSD17B13 by detecting the production of NADH.
Methodology:
-
Assay Principle: The activity of HSD17B13 is coupled to a bioluminescent assay that measures NADH levels. A reductase enzyme uses NADH to convert a pro-luciferin substrate into luciferin, which is then quantified by a luciferase. The light signal is proportional to the amount of NADH produced.
-
Reagents:
-
Procedure:
-
In a 384-well plate, add the assay buffer, substrate, and NAD+.
-
Add the test compound (inhibitor) or vehicle control.
-
Initiate the reaction by adding purified HSD17B13 protein.
-
Incubate at room temperature for a defined period (e.g., 1-2 hours).
-
Add the NADH detection reagent.
-
Incubate for a further 1 hour to allow for the development of the luminescent signal.
-
Read the luminescence on a plate reader.[16]
-
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
Objective: To assess HSD17B13 activity in a cellular context by measuring the conversion of retinol to retinaldehyde.
Methodology:
-
Cell Culture and Transfection:
-
Substrate Treatment:
-
Retinoid Extraction and Analysis:
-
The cells and media are harvested, and retinoids are extracted (e.g., using a two-phase solvent extraction with hexane).
-
The extracted retinoids (retinol, retinaldehyde, and retinoic acid) are separated and quantified by High-Performance Liquid Chromatography (HPLC) with UV detection.[17]
-
The enzymatic activity is determined by the amount of retinaldehyde produced, normalized to the total protein concentration in the cell lysate.[17]
-
Conclusion
HSD17B13 is a pivotal enzyme in hepatic lipid metabolism, and its dysregulation is strongly associated with the progression of chronic liver diseases. The methodologies outlined in this guide provide a robust framework for the detailed characterization of its enzymatic activity. A thorough understanding of HSD17B13's function, substrate specificity, and regulation is essential for the development of novel therapeutic strategies targeting this enzyme for the treatment of NAFLD and other related metabolic disorders. The availability of potent and selective inhibitors, such as BI-3231, will further aid in elucidating the precise physiological role of HSD17B13.[18][19][20]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. HSD17B13 | Abcam [abcam.cn]
- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. enanta.com [enanta.com]
- 15. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. pubs.acs.org [pubs.acs.org]
Hsd17B13-IN-9: An In-Depth Technical Guide for Researchers
For Research Use Only. Not for use in humans or animals.
This technical guide provides a comprehensive overview of Hsd17B13-IN-9, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, handling, and relevant experimental protocols.
Core Compound Information
This compound is a small molecule inhibitor of HSD17B13, an enzyme predominantly expressed in the liver and associated with the progression of non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[1][2][3] Inhibition of HSD17B13 is a promising therapeutic strategy for these conditions.
Quantitative Data
The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Conditions | Reference |
| IC₅₀ | 0.01 µM | Against 50 nM HSD17B13 | [4][5] |
Solubility and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound.
| Solvent | Solubility (at various concentrations) |
| DMSO | 1 mM, 5 mM, 10 mM, and higher |
Detailed solubility information for preparing stock solutions can be found on the supplier's website.[4]
| Storage Condition | Duration | Notes |
| -80°C | 6 months | Protect from light, store under nitrogen. |
| -20°C | 1 month | Protect from light, store under nitrogen. |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution upon preparation.[4]
Safety and Handling
While a formal Safety Data Sheet (SDS) is not publicly available, the following guidelines are based on standard laboratory practices for handling research-grade small molecules.
-
For Research Use Only: This product is not intended for human or veterinary use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.
-
Handling: Avoid inhalation of dust or vapor. Avoid contact with skin and eyes. Use in a well-ventilated area.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
HSD17B13 Signaling and Pathophysiological Context
HSD17B13 is a lipid droplet-associated protein primarily found in hepatocytes.[1][3] Its expression is upregulated in NAFLD.[3] The enzyme is involved in lipid metabolism and inflammation. The diagram below illustrates a simplified signaling pathway involving HSD17B13.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. These are generalized protocols based on standard practices for HSD17B13 inhibitor studies.
Biochemical Assay for HSD17B13 Inhibition
This protocol describes a common method to determine the in vitro potency of an inhibitor against purified HSD17B13.
Principle: The enzymatic activity of HSD17B13 can be measured by quantifying the production of NADH, a co-product of the dehydrogenase reaction. The NADH-Glo™ Assay is a common method for this purpose.[6][7]
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Substrate (e.g., β-estradiol or retinol)
-
NAD⁺
-
Assay buffer (e.g., Tris-HCl with a detergent like Triton X-100)
-
NADH-Glo™ Detection Reagent
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 80 nL) of the diluted compound to the wells of a 384-well plate.
-
Substrate Mix: Prepare a substrate mix containing the substrate (e.g., 12 µM β-estradiol) and NAD⁺ (e.g., 500 µM) in the assay buffer. Add this mix to the wells.
-
Enzyme Addition: Initiate the reaction by adding purified HSD17B13 protein (e.g., 30 nM final concentration) to each well.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) in the dark.
-
Detection: Add the NADH-Glo™ Detection Reagent to each well.
-
Second Incubation: Incubate for another hour at room temperature in the dark.
-
Measurement: Read the luminescence on a plate reader. The light signal is proportional to the amount of NADH produced.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Assay for HSD17B13 Activity
This protocol outlines a method to assess the activity of this compound in a cellular context.
Principle: The retinol dehydrogenase activity of HSD17B13 can be measured in cells by providing retinol as a substrate and quantifying the production of its metabolite, retinaldehyde, using HPLC.[8][9]
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2 or Huh7)
-
This compound
-
All-trans-retinol
-
Cell culture medium and supplements
-
Reagents for cell lysis and protein quantification
-
HPLC system
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time.
-
Substrate Addition: Add all-trans-retinol to the culture medium and incubate for several hours (e.g., 6-8 hours).
-
Cell Lysis: Harvest and lyse the cells.
-
Retinoid Extraction: Extract retinoids from the cell lysate using an organic solvent (e.g., hexane).
-
HPLC Analysis: Separate and quantify retinaldehyde and retinoic acid using normal-phase HPLC.
-
Normalization: Normalize the retinoid levels to the total protein concentration of the cell lysate.
-
Data Analysis: Determine the effect of this compound on the production of retinaldehyde to assess its cellular activity.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the discovery and characterization of an HSD17B13 inhibitor like this compound.
This guide provides a foundational understanding of this compound for research purposes. For further details, it is recommended to consult the product page of the respective supplier and the scientific literature on HSD17B13 inhibitors.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-9 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][3][4] HSD17B13 exhibits retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[5] Genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of chronic liver disease, making it a compelling therapeutic target.[6] Hsd17B13-IN-9 is a potent inhibitor of HSD17B13, showing promise in the research and development of therapeutics for liver diseases.[7]
These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and similar compounds against HSD17B13.
Quantitative Data
The inhibitory potency of this compound has been determined using biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the efficacy of the inhibitor.
| Compound | IC50 (µM) | Enzyme Concentration | Assay Conditions |
| This compound | 0.01 | 50 nM | Biochemical assay with purified HSD17B13 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of HSD17B13 and the general workflow for in vitro inhibition assays.
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: General workflow for a biochemical HSD17B13 inhibition assay.
Experimental Protocols
Biochemical Inhibition Assay using a Luminescent Readout
This protocol is adapted from established methods for measuring HSD17B13 activity and inhibition.[4] It quantifies the amount of NADH produced by the enzymatic reaction, which is proportional to HSD17B13 activity.
Materials:
-
Purified recombinant human HSD17B13 protein
-
This compound
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6)
-
DMSO
-
NAD(P)H-Glo™ Detection Reagent
-
384-well assay plates (white, flat-bottom)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series could be 1 mM. Further dilute the compound solutions in assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add a small volume (e.g., 80 nL) of the diluted this compound solutions or DMSO (for control wells) to the 384-well plates.
-
Substrate and Cofactor Addition: Prepare a substrate mix containing β-estradiol and NAD+ in the assay buffer. Add this mix to each well of the assay plate. Final concentrations in the assay could be around 12 µM for β-estradiol and 500 µM for NAD+.[4]
-
Enzyme Addition: Initiate the reaction by adding the purified HSD17B13 protein to each well. A final enzyme concentration of around 30-50 nM is suggested.[4][7]
-
Incubation: Incubate the plate at room temperature for a set period, for example, 2 hours, protected from light.
-
Signal Detection: Add the NAD(P)H-Glo™ detection reagent to each well according to the manufacturer's instructions.
-
Second Incubation: Incubate the plate for another hour at room temperature in the dark to allow the luminescent signal to develop.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of NADH produced and thus to the HSD17B13 activity. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
Cell-Based Retinol Dehydrogenase Activity Assay
This protocol assesses the inhibitory effect of this compound in a cellular context.[5]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for human HSD17B13
-
Transfection reagent
-
Cell culture medium and supplements
-
All-trans-retinol
-
This compound
-
HPLC system for retinaldehyde quantification
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Transfect the cells with the HSD17B13 expression vector using a suitable transfection reagent. As a control, transfect a separate batch of cells with an empty vector.
-
Compound Treatment: After allowing time for protein expression (e.g., 24-48 hours), treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined period (e.g., 1-2 hours).
-
Substrate Addition: Add all-trans-retinol to the cell culture medium to a final concentration of approximately 5 µM.[5]
-
Incubation: Incubate the cells for a defined period, for instance, 8 hours, to allow for the conversion of retinol to retinaldehyde.[5]
-
Sample Collection and Preparation:
-
Collect the cell culture supernatant and/or cell lysates.
-
Perform an extraction to isolate the retinoids.
-
Prepare the samples for HPLC analysis.
-
-
HPLC Analysis: Quantify the amount of retinaldehyde and any subsequent metabolites like retinoic acid in the samples using a validated HPLC method.[5]
-
Protein Quantification: Determine the total protein concentration in the cell lysates to normalize the retinaldehyde production.
-
Data Analysis: Calculate the rate of retinaldehyde production in the HSD17B13-expressing cells for each concentration of this compound. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value as described in the biochemical assay protocol.
References
- 1. HSD17B13 | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Hsd17B13-IN-9 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hsd17B13-IN-9 is a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a liver-specific enzyme localized to lipid droplets.[1][2][3] HSD17B13 is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4] Inhibition of HSD17B13 is a promising therapeutic strategy for these conditions.[4][5] this compound exhibits a half-maximal inhibitory concentration (IC50) of 0.01 μM in biochemical assays.[6] These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its effects on lipid metabolism and relevant signaling pathways.
Data Presentation
Inhibitor Activity
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | HSD17B13 | Biochemical | 0.01 µM | [6] |
| BI-3231 | Human HSD17B13 | Enzymatic | 1 nM | [7] |
| BI-3231 | Mouse HSD17B13 | Enzymatic | 13 nM | [7] |
| BI-3231 | Human HSD17B13 | Cellular | Double-digit nM | [8] |
Recommended Cellular Concentration Range
Based on the data for the similar potent HSD17B13 inhibitor BI-3231, a starting concentration range for this compound in cell culture experiments is recommended to be between 0.1 µM and 1 µM.[9] Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental endpoint.
Signaling Pathways and Experimental Workflow
HSD17B13 Signaling Pathway```dot
Caption: Workflow for cell-based assays with this compound.
Experimental Protocols
Protocol 1: Assessment of Lipid Accumulation in Hepatocytes
This protocol is adapted from a study on HSD17B13's role in lipid droplet accumulation. [10][11] 1. Cell Culture and Treatment: a. Seed hepatocytes (e.g., L02, HepG2, or Huh7 cells) in a 24-well plate at a density of 5 x 10^4 cells/well. b. Culture cells in appropriate media (e.g., DMEM with 10% FBS) for 24 hours. c. Induce lipid accumulation by treating cells with 400 µM oleic acid (OA) for 24 hours. d. Co-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or vehicle control (DMSO).
2. Nile Red Staining: a. After treatment, wash cells twice with phosphate-buffered saline (PBS). b. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash cells twice with PBS. d. Stain lipid droplets by incubating cells with Nile Red solution (1 µg/mL in PBS) for 10 minutes in the dark. e. Counterstain nuclei with DAPI (1 µg/mL in PBS) for 5 minutes. f. Wash cells twice with PBS.
3. Imaging and Quantification: a. Acquire images using a fluorescence microscope. b. Quantify the intracellular lipid droplet content by measuring the fluorescence intensity of Nile Red using image analysis software (e.g., ImageJ).
Protocol 2: Measurement of TGF-β1 Secretion by ELISA
This protocol is a general guide for using a commercially available TGF-β1 ELISA kit. [12][13][14] 1. Sample Collection: a. Following the treatment of hepatocytes with this compound as described in Protocol 1, collect the cell culture supernatant. b. Centrifuge the supernatant at 1,500 rpm for 10 minutes to remove cellular debris.
2. Sample Activation (if required by the kit): a. To measure total TGF-β1, latent TGF-β1 in the supernatant must be activated. b. Acidify the sample by adding 1 N HCl and incubate for 10 minutes at room temperature. c. Neutralize the sample with 1.2 N NaOH/0.5 M HEPES.
3. ELISA Procedure: a. Follow the specific instructions provided with your TGF-β1 ELISA kit. b. Typically, this involves adding standards and samples to a pre-coated microplate, followed by incubation with a biotinylated detection antibody and then a streptavidin-HRP conjugate. c. A substrate solution is added to produce a colorimetric signal, which is then stopped, and the absorbance is read on a microplate reader.
4. Data Analysis: a. Generate a standard curve using the provided TGF-β1 standards. b. Determine the concentration of TGF-β1 in the samples by interpolating from the standard curve.
Protocol 3: Analysis of STAT3 Phosphorylation by Western Blot
This protocol provides a general procedure for assessing changes in STAT3 phosphorylation. [15][16][17] 1. Cell Lysis: a. After treating hepatocytes with this compound, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant containing the protein extract.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C. f. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Stripping and Re-probing (Optional): a. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).
5. Densitometry Analysis: a. Quantify the band intensities using image analysis software. b. Express the level of p-STAT3 relative to total STAT3 or the loading control.
References
- 1. HSD17B13 - Wikipedia [en.wikipedia.org]
- 2. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. news-medical.net [news-medical.net]
- 5. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ptglab.com [ptglab.com]
- 13. Human TGF-beta 1 DuoSet ELISA DY240-05: R&D Systems [rndsystems.com]
- 14. sceti.co.jp [sceti.co.jp]
- 15. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 16. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 17. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for in vivo Study of Hsd17B13-IN-9 in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies in humans have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cirrhosis.[3][4] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases. Hsd17B13-IN-9 is a small molecule inhibitor designed to target the enzymatic activity of HSD17B13. These application notes provide a detailed protocol for an in vivo study in mice to evaluate the efficacy of this compound in a diet-induced model of NASH.
Mechanism of Action:
HSD17B13 is implicated in hepatic lipid metabolism.[1] Overexpression of HSD17B13 in mouse liver has been shown to promote lipid accumulation.[2] Inhibition of HSD17B13 is hypothesized to mimic the protective effects of the genetic loss-of-function variants, thereby reducing liver steatosis, inflammation, and fibrosis associated with NASH. The diagram below illustrates the proposed signaling pathway and the therapeutic intervention point of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
Application Notes and Protocols: Preparation of Hsd17B13-IN-9 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genetic studies have linked variations in the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][4] This has positioned HSD17B13 as a promising therapeutic target for these conditions. Hsd17B13-IN-9 is a potent inhibitor of HSD17B13 with an IC50 of 0.01 μM, making it a valuable tool for in vitro studies investigating the role of HSD17B13 in liver disease.[5][6] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
This compound Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C22H17F3N2O2S | [5][6] |
| Molecular Weight | 430.44 g/mol | [5][6] |
| CAS Number | 2576690-78-1 | [5][6] |
| Appearance | White to off-white solid | [5][6] |
| Purity | 99.92% | [7] |
| Solubility in DMSO | 100 mg/mL (232.32 mM) | [5][6] |
| IC50 | 0.01 μM (for 50 nM HSD17B13) | [5][6] |
Experimental Workflow
The following diagram outlines the general workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Pipettes and sterile pipette tips
-
Analytical balance
Equipment:
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Preparation: Before starting, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.30 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. It is crucial to use anhydrous or newly opened DMSO, as the compound's solubility can be significantly impacted by absorbed moisture.[5][6]
-
Dissolution:
-
Aliquotting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[5][7]
Stock Solution Calculation Examples:
The following table provides the required volume of DMSO to prepare different concentrations of this compound stock solutions from a starting mass of 1 mg, 5 mg, or 10 mg.
| Desired Concentration | Mass of this compound | Required Volume of DMSO |
| 1 mM | 1 mg | 2.3232 mL |
| 5 mM | 1 mg | 0.4646 mL |
| 10 mM | 1 mg | 0.2323 mL |
| 1 mM | 5 mg | 11.6160 mL |
| 5 mM | 5 mg | 2.3232 mL |
| 10 mM | 10 mg | 2.3232 mL |
Storage and Stability
Proper storage is critical to maintain the activity of the this compound inhibitor.
-
Long-term Storage: For long-term storage, the DMSO stock solution should be kept at -80°C, where it is stable for up to 6 months.[5][7]
-
Short-term Storage: For short-term storage, the solution can be stored at -20°C for up to 1 month.[5][7]
-
Protection: It is recommended to protect the stock solution from light and store it under nitrogen.[5][7]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[5][7]
Application in Research
The prepared this compound stock solution can be used in various in vitro assays to study the function of HSD17B13. For instance, it can be utilized in enzymatic assays to determine its inhibitory effect on HSD17B13 activity or in cell-based models to investigate the downstream consequences of HSD17B13 inhibition in the context of NAFLD research.[4][5] When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
References
- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Hsd17B13-IN-9 in Non-Alcoholic Fatty Liver Disease (NAFLD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition with a spectrum of severity, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] A promising therapeutic target that has emerged from human genetic studies is the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Its expression is elevated in both NAFLD patients and murine models of the disease.[1][3] Notably, loss-of-function genetic variants in HSD17B13 are associated with a reduced risk of NAFLD progression, suggesting that inhibition of its enzymatic activity could be a viable therapeutic strategy.[1]
Hsd17B13-IN-9 is a potent and specific small molecule inhibitor of HSD17B13. These application notes provide detailed protocols for utilizing this compound to investigate its therapeutic potential in preclinical models of NAFLD.
This compound: Compound Information
| Property | Value | Reference |
| Target | 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) | [4] |
| IC50 | 0.01 µM (for 50 nM HSD17B13) | [4] |
| Molecular Formula | C₂₂H₁₇F₃N₂O₂S | N/A |
| Molecular Weight | 430.44 g/mol | N/A |
| Solubility | DMSO (100 mg/mL, requires sonication) | N/A |
| Storage | Store at 4°C (protect from light, under nitrogen). For stock solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [4] |
Signaling Pathway and Experimental Workflow
The proposed mechanism of HSD17B13 in NAFLD involves its retinol dehydrogenase activity, contributing to the generation of signaling molecules that can influence inflammation and fibrosis. Inhibition of HSD17B13 is hypothesized to mitigate these pathological processes.
The general workflow for evaluating this compound involves a multi-step process from initial enzymatic assays to in vivo efficacy studies.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Hsd17B13-IN-9 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the target engagement of Hsd17B13-IN-9, a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (Hsd17B13). The provided methodologies are essential for researchers in drug discovery and development focused on liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Introduction to Hsd17B13
17β-Hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have linked loss-of-function variants of Hsd17B13 to a reduced risk of progression from simple steatosis to more severe liver pathologies, including NASH, fibrosis, and hepatocellular carcinoma.[4][5] This makes Hsd17B13 a compelling therapeutic target for the treatment of chronic liver diseases. The enzymatic activity of Hsd17B13 involves the NAD+-dependent oxidation of steroids and other lipid molecules, including retinol.[2][5]
This compound is a small molecule inhibitor of Hsd17B13 with a reported IC50 of 0.01 µM for 50 nM of the enzyme, making it a valuable tool for studying the biological functions of Hsd17B13 and for the development of potential therapeutics.[6]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and other relevant Hsd17B13 inhibitors for comparative purposes.
Table 1: Biochemical Potency of Hsd17B13 Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 (µM) | Reference |
| This compound | Hsd17B13 | Biochemical | Not Specified | 0.01 | [6] |
| BI-3231 | Human Hsd17B13 | Biochemical | Estradiol | <0.0025 | [7] |
| Compound 1 | Human Hsd17B13 | Biochemical | β-estradiol | 1.4 | [4] |
| Compound 2 | Human Hsd17B13 | Biochemical | β-estradiol | 0.038 | [4] |
Table 2: Target Engagement Data for Hsd17B13 Inhibitors
| Compound | Assay Type | Cell Line | Thermal Shift (ΔTm) | Concentration | Reference |
| BI-3231 | nanoDSF | Recombinant Protein | 16.7 K | 5 µM | [7] |
| Compound 1 | Thermal Shift Assay | Recombinant Protein | ~2.5 °C | Not Specified | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathway of Hsd17B13 and the general experimental workflows for the described assays.
Caption: Hsd17B13 Signaling Pathway.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Biochemical Inhibition Assay Workflow.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is designed to verify the direct binding of this compound to Hsd17B13 in a cellular environment by measuring the change in the thermal stability of the protein.[8][9][10][11]
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Apparatus for protein quantification (Western blot or ELISA)
-
Anti-Hsd17B13 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Culture HepG2 or Huh7 cells to ~80% confluency.
-
Compound Treatment:
-
Harvest cells and resuspend in fresh, serum-free media at a concentration of 1-2 x 10^6 cells/mL.
-
Aliquot cells into two tubes. Treat one tube with this compound at the desired final concentration (e.g., 1 µM) and the other with an equivalent volume of DMSO (vehicle control).
-
Incubate for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions from both the treated and vehicle control groups into PCR tubes or a 96-well PCR plate.
-
Place the tubes/plate in a thermal cycler and heat at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature. Include a non-heated control at room temperature.
-
-
Cell Lysis:
-
Transfer the heated cell suspensions to microcentrifuge tubes.
-
Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with intermittent vortexing.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
-
Quantification of Soluble Hsd17B13:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the concentration of soluble Hsd17B13 in each sample using Western blotting or ELISA with an anti-Hsd17B13 antibody.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance/luminescence values (for ELISA).
-
Normalize the data to the non-heated control for each group (treated and vehicle).
-
Plot the percentage of soluble Hsd17B13 as a function of temperature for both the this compound treated and vehicle control samples.
-
Determine the melting temperature (Tm) for each curve, which is the temperature at which 50% of the protein is denatured. The difference in Tm (ΔTm) between the treated and control samples indicates the degree of target engagement.
-
Protocol 2: Biochemical Enzyme Inhibition Assay for this compound
This protocol describes an in vitro assay to determine the inhibitory activity of this compound on purified recombinant Hsd17B13 enzyme. The assay measures the production of NADH, a product of the enzymatic reaction.
Materials:
-
Recombinant human Hsd17B13 protein
-
This compound (serial dilutions in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA)
-
β-estradiol (substrate, stock solution in DMSO)
-
NAD+ (cofactor, stock solution in assay buffer)
-
NAD(P)H-Glo™ Detection Reagent (Promega) or similar NADH detection kit
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Add a small volume (e.g., 50 nL) of this compound dilutions or DMSO (for control wells) to the wells of a 384-well plate.
-
Enzyme Addition: Add recombinant Hsd17B13 (to a final concentration of e.g., 50 nM) in assay buffer to each well.
-
Inhibitor Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate/cofactor mix of β-estradiol (final concentration e.g., 10 µM) and NAD+ (final concentration e.g., 100 µM) in assay buffer. Add this mix to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Signal Detection:
-
Add NAD(P)H-Glo™ Detection Reagent to each well according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the DMSO controls (0% inhibition) and wells without enzyme (100% inhibition).
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the target engagement and inhibitory activity of this compound. The Cellular Thermal Shift Assay is a crucial tool for confirming target binding in a physiologically relevant context, while the biochemical assay allows for the precise determination of inhibitory potency. These methods are fundamental for the continued development of Hsd17B13 inhibitors as potential therapeutics for chronic liver diseases.
References
- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-9 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hsd17B13-IN-9 is a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13), an enzyme predominantly expressed in hepatocytes and associated with the progression of nonalcoholic fatty liver disease (NAFLD).[1][2] Genetic studies have indicated that loss-of-function variants in HSD17B13 are protective against the development of nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This has positioned HSD17B13 as a promising therapeutic target for these conditions. These application notes provide a detailed protocol for the in vivo administration of this compound for preclinical research, based on established methodologies for similar compounds.
Disclaimer: The following protocols are synthesized from publicly available information on the formulation of poorly soluble inhibitors and studies involving related HSD17B13 inhibitors. A specific, validated in vivo administration protocol for this compound is not yet publicly available. Researchers are strongly encouraged to perform their own formulation and dosage optimization studies.
Data Presentation
Table 1: In Vivo Formulation Components for this compound
| Component | Role | Recommended Percentage (v/v) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Initial solvent for dissolving the compound | 5 - 10% | [3][4] |
| PEG300 | Co-solvent to improve solubility and stability in aqueous solutions | 40% | [3] |
| Tween 80 (Polysorbate 80) | Surfactant to prevent precipitation and improve bioavailability | 5% | [3][4] |
| Saline or Corn Oil | Vehicle for final dilution and administration | 45 - 90% | [3][4] |
Table 2: Pharmacokinetic Parameters of a Similar HSD17B13 Inhibitor (BI-3231) in Mice
| Administration Route | Dosage | Key Findings | Reference(s) |
| Oral | 50 µmol/kg | Extensive exposure and retention in the liver compared to plasma.[5] | [5] |
| Subcutaneous | Not specified | Significantly increased systemic bioavailability, avoiding first-pass effect.[6] | [6] |
| Intravenous | Not specified | Revealed strong accumulation in the liver.[6] | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a 10 mg/mL solution of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes (1.5 mL, 15 mL)
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure complete dissolution by vortexing.
-
Add Co-solvents: In a new sterile tube, add the required volume of the DMSO stock solution. Sequentially add PEG300 and Tween 80 according to the ratios in Table 1. Vortex thoroughly after each addition to ensure a homogenous mixture.
-
Final Dilution: Slowly add the sterile saline to the mixture to reach the final desired concentration and volume. For example, for a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, combine 100 µL of 100 mg/mL stock, 400 µL PEG300, 50 µL Tween 80, and 450 µL saline for a final volume of 1 mL at 10 mg/mL.
-
Final Mixing: Vortex the final solution extensively to ensure it is clear and homogenous.
-
Administration: The formulation should be prepared fresh on the day of administration.[1] Administer the solution to mice via oral gavage at the desired dosage.
Protocol 2: In Vivo Efficacy Study in a Diet-Induced NAFLD Mouse Model
This protocol outlines a typical efficacy study using this compound in a high-fat diet (HFD)-induced mouse model of NAFLD.[7]
Animal Model:
-
Male C57BL/6J mice, 8 weeks old.
-
Acclimatize animals for at least one week before the start of the study.
-
Induce NAFLD by feeding a high-fat diet for 12-16 weeks.
Experimental Groups:
-
Vehicle Control: HFD-fed mice receiving the vehicle solution.
-
This compound Treatment Group: HFD-fed mice receiving this compound.
-
Normal Diet Control: Mice fed a standard chow diet.
Procedure:
-
Dosing: Administer this compound or vehicle daily via oral gavage for 4-8 weeks. Dosing should be based on prior pharmacokinetic studies or literature on similar compounds.
-
Monitoring: Monitor body weight, food intake, and general health status weekly.
-
Terminal Procedures: At the end of the treatment period, collect blood samples for analysis of serum markers of liver injury (e.g., ALT, AST) and lipids.
-
Tissue Collection: Euthanize mice and collect liver tissue for histopathological analysis (H&E and Sirius Red staining), gene expression analysis (qRT-PCR for markers of inflammation and fibrosis), and protein analysis (Western blot for HSD17B13 and other relevant proteins).[2]
Mandatory Visualizations
Caption: Experimental workflow for this compound in vivo studies.
Caption: Putative signaling pathway of HSD17B13 in NAFLD.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13-IN-26 | 17β-HSD | 2919797-61-6 | Invivochem [invivochem.com]
- 4. HSD17B13-IN-39 | 17β-HSD | 2730022-55-4 | Invivochem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Measuring HSD17B13 Activity with Hsd17B13-IN-9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging evidence from human genetic studies has implicated HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, making it an attractive therapeutic target.[2] Hsd17B13-IN-9 is a potent inhibitor of HSD17B13, serving as a critical tool for studying its biological function and for the development of novel therapeutics.[4]
This document provides detailed application notes and protocols for measuring the enzymatic activity of HSD17B13 and its inhibition by this compound using both biochemical and cell-based assays.
Data Presentation
Inhibitor Activity
| Compound | Target | IC50 | Assay Conditions |
| This compound | HSD17B13 | 0.01 µM | Performed with 50 nM HSD17B13 enzyme.[4] |
Enzyme Substrates & Cofactors
| Enzyme | Potential Substrates | Cofactor |
| HSD17B13 | β-estradiol[5][6], Retinol[7], Leukotriene B4[8] | NAD+[5] |
Signaling Pathway
HSD17B13 is involved in hepatic lipid metabolism and its expression is regulated by key transcription factors. In the context of NAFLD, the Liver X receptor α (LXRα) can induce the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of lipogenesis.[1] SREBP-1c, in turn, can upregulate the expression of HSD17B13.[1] HSD17B13 localizes to lipid droplets and its enzymatic activity is thought to contribute to the pathophysiology of NAFLD.[1][2]
Caption: HSD17B13 signaling in NAFLD.
Experimental Protocols
Protocol 1: Biochemical Assay for HSD17B13 Activity using NADH Detection
This protocol describes a homogenous, bioluminescent assay to measure the enzymatic activity of recombinant HSD17B13 by quantifying the amount of NADH produced. This assay can be used to determine the IC50 of inhibitors like this compound.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
β-estradiol (Substrate)[5]
-
NAD+ (Cofactor)[5]
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.6, 0.02% Triton X-100)[9]
-
NADH-Glo™ Detection Reagent (Promega, G9061 or similar)[5]
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. For an 11-point concentration curve, a 1:3.162 dilution series starting from a high concentration (e.g., 80 µM) is recommended.[9]
-
Assay Plate Preparation: Add 80 nL of the diluted this compound or DMSO (for control wells) to the 384-well assay plates.[9]
-
Substrate Mix Preparation: Prepare a substrate mix containing β-estradiol and NAD+ in assay buffer. Final assay concentrations of 12 µM for β-estradiol and 500 µM for NAD+ are suggested.[9]
-
Reaction Initiation:
-
Incubation: Incubate the plate in the dark at room temperature for 2 hours.[9]
-
NADH Detection:
-
Prepare the NADH-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Add 3 µL/well of the detection reagent to the assay plate.[9]
-
-
Signal Development: Incubate the plate in the dark at room temperature for 1 hour.[9]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to control wells (0% and 100% inhibition) and calculate the IC50 value for this compound by fitting the data to a four-parameter logistic equation.
Caption: Biochemical assay workflow.
Protocol 2: Cell-Based Assay for HSD17B13 Activity using Retinol Dehydrogenase (RDH) Activity
This protocol describes a cell-based assay to measure the retinol dehydrogenase activity of HSD17B13 in cells and its inhibition by this compound. The assay involves overexpressing HSD17B13 in a suitable cell line, treating with all-trans-retinol, and quantifying the resulting retinoids.
Materials:
-
HEK293 or HepG2 cells[7]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HSD17B13 expression vector (or empty vector control)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
All-trans-retinol[7]
-
Reagents for retinoid extraction (e.g., organic solvents)
-
HPLC system for retinoid quantification
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 or HepG2 cells in culture plates.
-
Transfect the cells with the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent.[7]
-
-
Inhibitor Treatment:
-
After an appropriate post-transfection period (e.g., 24 hours), treat the cells with varying concentrations of this compound or DMSO (vehicle control).
-
-
Substrate Addition:
-
Incubation: Incubate the cells for 6 or 8 hours.[7]
-
Retinoid Extraction:
-
Harvest the cells and extract the retinoids using an appropriate organic solvent extraction method.
-
-
Quantification:
-
Separate and quantify retinaldehyde and retinoic acid using normal-phase HPLC by comparing to retinoid standards.[7]
-
-
Data Analysis:
-
Normalize the retinoid levels to the protein concentration of the cell lysates.
-
Calculate the percent inhibition of HSD17B13 activity at different concentrations of this compound and determine the IC50 value.
-
Caption: Cellular assay workflow.
Concluding Remarks
The provided protocols and data offer a comprehensive guide for researchers investigating the role of HSD17B13 in liver disease and for those involved in the discovery and characterization of novel HSD17B13 inhibitors. This compound is a valuable tool for these studies, enabling precise measurement of HSD17B13 inhibition in both biochemical and cellular contexts. The careful application of these methods will contribute to a deeper understanding of HSD17B13 biology and facilitate the development of new therapies for NAFLD and related conditions.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hsd17B13-IN-9 solubility issues and solutions
Welcome to the technical support center for Hsd17B13-IN-9. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges and to provide clear protocols for the effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13), an enzyme primarily expressed in the liver that is involved in lipid metabolism.[1][2][3][4][5] It is utilized in research related to nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[6][7][8]
Q2: What are the recommended solvents for dissolving this compound?
Based on available data, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[7] For in vivo studies, a common vehicle is a mixture of DMSO and corn oil.[6]
Q3: How should I store this compound solutions?
Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6][8] It is advisable to protect the solutions from light and store them under a nitrogen atmosphere.[6][8] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[7][8]
Troubleshooting Guide
Issue 1: this compound powder is not fully dissolving in DMSO at room temperature.
Possible Cause: Insufficient energy to break the crystal lattice of the compound.
Solution:
-
Sonication: After adding DMSO to the this compound powder, place the vial in an ultrasonic bath for a period of time. This will help to break up any clumps and facilitate dissolution.[7]
-
Warming: Gently warm the solution to 37°C. This can increase the kinetic energy of the solvent molecules and improve solubility.[7] It is recommended to combine warming with sonication for optimal results.[7]
Issue 2: Precipitation is observed when diluting the DMSO stock solution with aqueous media for in vitro assays.
Possible Cause: this compound is poorly soluble in aqueous solutions, and the addition of water can cause it to precipitate out of the DMSO stock.
Solution:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous assay buffer is as low as possible while still maintaining the solubility of this compound. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.
-
Serial Dilutions: Perform serial dilutions in your assay medium. Prepare an intermediate dilution of the DMSO stock in the assay medium before making the final dilution to the desired working concentration.
-
Use of Pluronic F-68 or other surfactants: In some cases, the addition of a small amount of a biocompatible surfactant to the final dilution can help to maintain the compound's solubility. The optimal concentration of the surfactant should be determined empirically.
Issue 3: Difficulty in preparing a stable formulation for in vivo animal studies.
Possible Cause: The compound's low aqueous solubility makes it challenging to prepare a homogenous and stable formulation for administration.
Solution:
-
Co-solvent System: A common approach for in vivo delivery of hydrophobic compounds is the use of a co-solvent system. For this compound, a formulation of DMSO and corn oil has been suggested.[6]
-
Protocol for DMSO/Corn Oil Formulation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[6]
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.[6]
-
Mix the solution thoroughly to ensure homogeneity.[6] Note: The stability of this formulation for continuous dosing over extended periods (e.g., more than half a month) should be carefully considered.[6]
-
Quantitative Solubility Data
| Solvent/Vehicle | Concentration | Remarks | Reference |
| DMSO | 100 mg/mL (232.32 mM) | Requires sonication to achieve this concentration. | [7] |
| DMSO/Corn Oil (1:9) | ≥ 2.5 mg/mL (5.81 mM) | A clear solution is obtained. | [6] |
Experimental Protocols & Workflows
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 430.44 g/mol ). For example, to prepare 1 mL of a 10 mM solution, you would need 4.3044 mg.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the mixture thoroughly.
-
If the compound does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C while continuing to sonicate until a clear solution is obtained.[7]
-
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C or -20°C, protected from light.[6][7][8]
Experimental Workflow for Solubility Assessment
Caption: Workflow for determining the thermodynamic solubility of this compound.
Signaling Pathway Context: Role of HSD17B13 in Hepatocytes
While this compound is an inhibitor, understanding the context of its target is crucial. HSD17B13 is a lipid droplet-associated protein in hepatocytes.[4] Its activity can influence hepatic lipid metabolism.[3] Inhibition of HSD17B13 is being explored as a therapeutic strategy for NAFLD/NASH.[4][9]
Caption: Inhibition of HSD17B13 by this compound in the context of hepatocyte lipid metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. HSD17B13 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Hsd17B13-IN-9 dosage for animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Hsd17B13-IN-9 in animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the enzyme 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13), with an in vitro IC50 of 0.01 μM.[1] Hsd17B13 is a liver-specific protein located on the surface of lipid droplets and is involved in lipid and retinol metabolism.[2][3] Elevated expression of Hsd17B13 is associated with the progression of non-alcoholic fatty liver disease (NAFLD), while genetic loss-of-function variants are protective against chronic liver diseases.[3][4][5] By inhibiting Hsd17B13, this compound is being investigated as a potential therapeutic agent for NAFLD and other liver diseases.
Q2: What are the known signaling pathways regulated by Hsd17B13?
Overexpression of Hsd17B13 has been shown to influence lipid metabolism and inflammation-related signaling pathways, including the NF-κB and MAPK pathways. More recent studies have indicated that Hsd17B13 can activate Platelet-Activating Factor (PAF)/STAT3 signaling in hepatocytes, which promotes leukocyte adhesion in chronic liver inflammation.
Q3: Is there a recommended in vivo dosage for this compound?
Currently, there is no publicly available, established in vivo dosage for this compound from peer-reviewed literature. Researchers will need to perform dose-finding studies to determine the optimal dosage for their specific animal model and experimental conditions. This typically involves a pilot study with a range of doses to assess both efficacy and potential toxicity.
Q4: How should I formulate this compound for animal administration?
Based on information from suppliers, this compound can be formulated for in vivo use. A common approach involves creating a stock solution in a solvent like DMSO, which is then further diluted in a vehicle suitable for animal administration, such as corn oil or a mixture of PEG300, Tween 80, and saline. For example, a formulation of 10% DMSO in 90% corn oil has been suggested to achieve a solubility of at least 2.5 mg/mL.[1] It is crucial to prepare the working solution fresh on the day of use.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Formulation | - Low solubility in the chosen vehicle.- Incorrect solvent ratios.- Low temperature of the solution. | - Gently warm the solution and/or use sonication to aid dissolution.- Adjust the co-solvent ratios. For example, you can try a formulation with DMSO, PEG300, and Tween 80.- Ensure the final concentration of the compound does not exceed its solubility in the vehicle. |
| No Observed Efficacy | - Suboptimal dosage.- Poor bioavailability of the compound.- Inappropriate animal model.- Insufficient duration of treatment. | - Conduct a dose-escalation study to find the effective dose.- Consider using a different route of administration (e.g., oral gavage vs. intraperitoneal injection).- Ensure the chosen animal model has a disease phenotype that is responsive to Hsd17B13 inhibition.- Extend the treatment period based on the progression of the disease in your model. |
| Adverse Effects or Toxicity in Animals (e.g., weight loss, lethargy) | - The administered dose is too high.- Vehicle toxicity.- Off-target effects of the compound. | - Reduce the dosage.- Run a vehicle-only control group to rule out toxicity from the formulation.- Monitor animals closely for any signs of distress and consult with a veterinarian. |
Data on Hsd17B13 Inhibitors
While specific in vivo dosage data for this compound is not available, the following table summarizes the in vitro potency of this compound and other reported inhibitors. This information can be a starting point for designing dose-finding studies.
| Compound | Target | In Vitro Potency (IC50/Ki) | Reference |
| This compound | Hsd17B13 | IC50: 0.01 μM | [1] |
| Hsd17B13-IN-101 | Hsd17B13 | IC50: < 0.1 μM | [6] |
| BI-3231 | Hsd17B13 | Single-digit nanomolar Ki | [4] |
| EP-036332 | Hsd17B13 | Not specified | [7] |
| Hsd17B13-IN-4 | Hsd17B13 | Ki: ≤ 50 nM | |
| Hsd17B13-IN-5 | Hsd17B13 | Ki: ≤ 50 nM |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Dosing
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to make a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO.
-
To prepare the final dosing solution (e.g., 2.5 mg/mL), add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of sterile corn oil in a sterile conical tube.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
If precipitation occurs, gently warm the solution and/or sonicate until the compound is fully dissolved.
-
Prepare the dosing solution fresh before each administration.
Protocol 2: Proposed Workflow for a Dose-Finding Study in a Mouse Model of NAFLD
This protocol outlines a general workflow. Specific details such as the choice of NAFLD model (e.g., high-fat diet, choline-deficient diet) and endpoints should be adapted to the research question.
1. Animal Model Induction:
-
House mice according to institutional guidelines.
-
Induce NAFLD using a chosen diet (e.g., high-fat diet for 8-12 weeks).
-
Include a control group on a standard chow diet.
2. Dose-Finding Study Design:
-
Divide the NAFLD-induced mice into several groups (n=5-8 per group):
-
Vehicle control group (receiving the formulation without this compound).
-
Low-dose this compound group (e.g., 1 mg/kg).
-
Mid-dose this compound group (e.g., 5 mg/kg).
-
High-dose this compound group (e.g., 25 mg/kg).
-
-
Administer the assigned treatment daily (or at a determined frequency) via a chosen route (e.g., oral gavage).
-
Monitor animal health and body weight regularly.
3. Efficacy and Toxicity Assessment:
-
At the end of the treatment period, collect blood samples for analysis of liver enzymes (ALT, AST) and lipid profiles.
-
Harvest liver tissue for histological analysis (H&E staining for steatosis, Sirius Red for fibrosis), gene expression analysis (qRT-PCR for markers of inflammation and fibrosis), and protein analysis (Western blot for Hsd17B13 and other relevant proteins).
4. Data Analysis:
-
Statistically compare the outcomes between the vehicle control and treatment groups to determine the dose-dependent effects of this compound on the NAFLD phenotype.
-
Assess any signs of toxicity to establish a safe and effective dose range for future experiments.
Visualizations
Caption: Hsd17B13 Signaling Pathways in Hepatocytes.
References
- 1. HSD17B13-IN-101_TargetMol [targetmol.com]
- 2. enanta.com [enanta.com]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of First-in-Class FXR and HSD17B13 Dual Modulator for the Treatment of Metabolic Dysfunction-Associated Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsd17B13-IN-9 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Hsd17B13-IN-9, a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines. For long-term storage, the solid compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from light, it is recommended to store solutions in amber vials or tubes wrapped in foil. For optimal stability, it is also advised to store the solutions under a nitrogen atmosphere.[1]
Q3: What is the best way to prepare and store aliquots of this compound stock solutions?
A3: To avoid repeated freeze-thaw cycles which can lead to degradation of the compound, it is highly recommended to prepare single-use aliquots of your stock solution. Once the stock solution is prepared, dispense it into smaller volumes in low-binding tubes and store them at -80°C. This practice ensures that you are always working with a fresh aliquot for each experiment, thus maintaining the integrity of your results.
Troubleshooting Guide
Q1: My this compound solution appears to have precipitated. What should I do?
A1: If you observe precipitation in your this compound solution, you can try to redissolve the compound by gently warming the vial to 37°C and using sonication. If precipitation persists, it may indicate that the solubility limit has been exceeded. In such cases, it is recommended to prepare a fresh solution at a lower concentration.
Q2: I am concerned about the stability of my this compound stock solution. What are the signs of degradation?
A2: Signs of degradation may not always be visually apparent. However, a decrease in the expected biological activity in your experiments could be an indicator. If you suspect degradation, it is advisable to use a fresh vial of the compound or prepare a new stock solution from the solid material. To minimize the risk of degradation, always follow the recommended storage and handling procedures.
Q3: Can I use a different solvent than DMSO to dissolve this compound?
A3: While DMSO is the recommended solvent for preparing stock solutions, the choice of solvent for your working solution will depend on the specific requirements of your experiment, especially for in vivo studies. For cellular assays, ensure the final concentration of DMSO is not toxic to the cells. For in vivo experiments, specific formulations using solvents like corn oil may be required. Always perform a solvent tolerance test for your specific experimental setup.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 | 0.01 µM (for 50 nM HSD17B13) | [1] |
| Purity | 99.92% | [1] |
Stock Solution Storage Stability
| Storage Temperature | Duration | Additional Conditions | Reference |
| -80°C | 6 months | Protect from light, store under nitrogen | [1] |
| -20°C | 1 month | Protect from light, store under nitrogen | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound solid to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your specific vial size.
-
Vortex the solution gently until the solid is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use, low-binding tubes.
-
Store the aliquots at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).
Protocol 2: HSD17B13 Enzymatic Inhibition Assay
This protocol is a general guideline for an enzymatic assay to determine the inhibitory activity of this compound.
-
Prepare Assay Buffer: 25 mM Tris-HCl, pH 7.5.
-
Prepare Substrate Solution: Prepare a solution of the HSD17B13 substrate (e.g., estradiol) in the assay buffer.
-
Prepare Cofactor Solution: Prepare a solution of NAD+ in the assay buffer.
-
Prepare Enzyme Solution: Dilute the recombinant human HSD17B13 enzyme to the desired concentration in the assay buffer.
-
Prepare this compound Dilutions: Perform a serial dilution of your this compound stock solution in the assay buffer to obtain a range of concentrations for testing.
-
Assay Procedure:
-
Add the this compound dilutions to the wells of a microplate.
-
Add the enzyme solution to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate and cofactor solution to the wells.
-
Monitor the reaction progress by measuring the increase in NADH fluorescence or absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Caption: HSD17B13 signaling in hepatocytes.
References
Technical Support Center: Hsd17B13-IN-9
Disclaimer: Publicly available information on a specific inhibitor designated "Hsd17B13-IN-9" is limited. The following troubleshooting guides and FAQs have been constructed using data from a well-characterized and selective HSD17B13 inhibitor, BI-3231, which targets the same protein. This information is intended to serve as a directional guide for researchers working with HSD17B13 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13), an enzyme primarily expressed in the liver.[1][2] HSD17B13 is associated with lipid droplets and is implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4][5]
Q2: What is the known selectivity profile of HSD17B13 inhibitors like BI-3231?
BI-3231, a potent and selective HSD17B13 inhibitor, has demonstrated excellent selectivity against the structurally related homolog HSD17B11.[6][7] It also showed good selectivity when screened against a commercial panel of 44 safety-related targets.[6]
Q3: Are there any known off-target effects for HSD17B13 inhibitors?
Based on the available data for the well-characterized inhibitor BI-3231, it displays a good selectivity profile.[6] However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out and should be assessed in the context of the specific experimental system.
Q4: Does the inhibitor show any substrate bias?
The inhibitory activity of some HSD17B13 inhibitors has been shown to be independent of the substrate used in the assay. For example, the parent compound of BI-3231 showed a strong correlation in inhibitory activity when either estradiol or leukotriene B4 (LTB4) were used as substrates.[6][7]
Q5: Is there a cofactor dependency for inhibitor binding?
Yes, the binding and inhibitory activity of the phenol lead series of HSD17B13 inhibitors, including BI-3231, are highly dependent on the presence of NAD+.[6][7] This suggests an ordered bi-bi binding mechanism where NAD+ binds to the enzyme first, creating the binding pocket for the inhibitor.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent IC50 values in enzymatic assays. | 1. Sub-optimal NAD+ concentration. 2. Incorrect enzyme or substrate concentration. 3. Instability of the compound in the assay buffer. | 1. Ensure NAD+ is included in the assay buffer at an optimal concentration, as inhibitor binding can be NAD+-dependent.[6][7] 2. Verify the concentrations of HSD17B13 and the substrate (e.g., estradiol, retinol) according to the protocol. 3. Assess the stability of this compound in your specific assay buffer over the time course of the experiment. |
| Low or no activity in cell-based assays. | 1. Poor cell permeability. 2. High protein binding in cell culture media. 3. Rapid metabolism of the compound by the cells. 4. Incorrect cell model (low HSD17B13 expression). | 1. Evaluate the physicochemical properties of the inhibitor to predict permeability. Consider using cell lines with known transporter expression profiles. 2. Measure the fraction of unbound inhibitor in your cell culture media. Consider using serum-free or low-serum media for initial experiments if compatible with your cells. 3. Characterize the metabolic stability of the inhibitor in liver microsomes or hepatocytes.[6] 4. Confirm HSD17B13 expression in your chosen cell line (e.g., Huh7, HepG2) via qPCR or western blot. HSD17B13 is primarily expressed in hepatocytes.[1][5] |
| Observed cellular toxicity. | 1. Off-target effects. 2. High concentration of the inhibitor. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a counterscreen against related enzymes (e.g., HSD17B11) or a broader panel of targets.[6] 2. Perform a dose-response curve to determine the cytotoxic concentration (CC50) and use concentrations well below this for functional assays. 3. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
| Unexpected phenotypic changes in cells. | 1. Off-target signaling pathway modulation. 2. Alteration of lipid metabolism beyond HSD17B13 inhibition. | 1. Utilize transcriptomic or proteomic approaches to identify affected pathways. 2. Perform lipidomic analysis to assess broader changes in the cellular lipid profile. HSD17B13 is a lipid droplet-associated protein involved in lipid metabolism.[3][4][5] |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of BI-3231
| Target/Assay | Species | IC50 / Ki |
| HSD17B13 (enzymatic) | Human | Ki = 0.7 nM |
| HSD17B13 (enzymatic) | Mouse | Ki = 1 nM |
| HSD17B13 (cellular) | Human | Double-digit nM activity |
| HSD17B11 (enzymatic) | Human | >1000-fold selectivity vs. HSD17B13 |
Data is for BI-3231 as a reference HSD17B13 inhibitor.[6][8]
Experimental Protocols
Protocol 1: HSD17B13 Enzymatic Assay
This protocol is based on the methodology for characterizing selective HSD17B13 inhibitors.
-
Reagents and Materials:
-
Purified recombinant human HSD17B13 protein.
-
Substrate: Estradiol or Retinol.
-
Cofactor: NAD+.
-
Assay Buffer: e.g., Tris-based buffer at physiological pH.
-
This compound (or other inhibitor) serially diluted in DMSO.
-
Detection Reagent: A system to measure the product (e.g., NADH formation).
-
384-well microplates.
-
-
Procedure:
-
Prepare a reaction mix containing assay buffer, NAD+, and HSD17B13 enzyme.
-
Add a small volume of the serially diluted inhibitor to the wells of the microplate.
-
Add the enzyme/cofactor mix to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (estradiol or retinol).
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the signal (e.g., fluorescence of NADH).
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm target engagement in a cellular environment.
-
Reagents and Materials:
-
Hepatocyte cell line (e.g., Huh7) expressing HSD17B13.
-
This compound.
-
PBS and lysis buffer with protease inhibitors.
-
Equipment for heating cell lysates and performing western blotting or mass spectrometry.
-
-
Procedure:
-
Treat cultured cells with the vehicle (DMSO) or this compound at the desired concentration for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and perform freeze-thaw cycles to lyse the cells.
-
Divide the lysate from each treatment group into aliquots in PCR tubes.
-
Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).
-
Cool the samples to room temperature and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble HSD17B13 in each sample by western blot or another protein quantification method.
-
A shift in the melting temperature to a higher value in the inhibitor-treated samples compared to the vehicle control indicates target engagement.[6][7]
-
Diagrams
Caption: Workflow for in vitro and cellular characterization of HSD17B13 inhibitors.
Caption: Ordered bi-bi binding mechanism for NAD+-dependent HSD17B13 inhibitors.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Inconsistent Results with Hsd17B13-IN-9
Welcome to the technical support center for Hsd17B13-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13).[1][2] Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[3][4][5] this compound exerts its effect by binding to the Hsd17B13 enzyme and inhibiting its enzymatic activity. It has an IC50 of 0.01 μM for 50 nM Hsd17B13.[1][2][6][7]
Q2: Why are there conflicting reports on the role of Hsd17B13 in liver steatosis?
The seemingly contradictory findings regarding Hsd17B13's role in liver steatosis stem from discrepancies between studies in murine models and human genetic studies. In some mouse models, both overexpression and knockout of Hsd17B13 have been shown to induce hepatic steatosis.[3][8] Conversely, human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of NAFLD to non-alcoholic steatohepatitis (NASH) and cirrhosis.[3][5][8][9] This suggests that the function of Hsd17B13 and the consequences of its inhibition may be species-specific.
Q3: How should I prepare and store this compound?
This compound is a solid that is soluble in DMSO (100 mg/mL, 232.32 mM).[1][2] For in vitro experiments, it is recommended to prepare a stock solution in newly opened, anhydrous DMSO to avoid issues with hygroscopicity affecting solubility.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1][6][7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: What are the known substrates for Hsd17B13?
Hsd17B13 has been shown to catalyze the conversion of various substrates, including steroids like β-estradiol, bioactive lipids such as leukotriene B4, and retinol.[4] The ability of Hsd17B13 to act on multiple substrates could contribute to variability in experimental results depending on the specific metabolic context of the cell or tissue being studied.
Troubleshooting Guide
Issue 1: Inconsistent cellular phenotype after treatment with this compound.
-
Possible Cause 1: Species-specific effects. As noted, the function of Hsd17B13 can differ between mice and humans.[3][8] If you are using a mouse cell line, the observed phenotype upon Hsd17B13 inhibition may not recapitulate the protective effects seen in human genetic studies.
-
Troubleshooting Steps:
-
If possible, use human-derived cell lines (e.g., HepG2, Huh7) to better reflect the human pathophysiology of NAFLD.
-
Directly compare the effects of this compound in both human and mouse cell lines to understand any species-specific differences.
-
-
Possible Cause 2: Off-target effects. As with any small molecule inhibitor, off-target effects are a possibility.
-
Troubleshooting Steps:
-
Include a structurally distinct Hsd17B13 inhibitor, such as BI-3231, as a control to confirm that the observed phenotype is due to Hsd17B13 inhibition.[7]
-
Perform target engagement studies, such as a cellular thermal shift assay (CETSA), to verify that this compound is binding to Hsd17B13 in your cellular model.
-
-
Possible Cause 3: Interaction with other genetic factors. The effect of Hsd17B13 loss-of-function can be modulated by other genetic variants, such as those in PNPLA3.[3] The genetic background of your cell line or animal model could therefore influence the outcome of Hsd17B13 inhibition.
-
Troubleshooting Steps:
-
Characterize the genotype of your experimental model for key genes involved in lipid metabolism, such as PNPLA3.
-
Consider using isogenic cell lines with and without risk variants in these genes to dissect the interplay with Hsd17B13 inhibition.
-
Issue 2: High variability in enzyme activity assays.
-
Possible Cause 1: Substrate-dependent activity. The enzymatic activity of Hsd17B13 and the potency of its inhibitors can be substrate-dependent.
-
Troubleshooting Steps:
-
Test the activity of this compound using different known substrates of Hsd17B13, such as β-estradiol and retinol.
-
Ensure that the substrate concentration used in your assay is appropriate and ideally close to the Km value for Hsd17B13.
-
-
Possible Cause 2: Instability of the compound or enzyme.
-
Troubleshooting Steps:
-
Prepare fresh working solutions of this compound for each experiment from a properly stored stock.
-
Ensure the purity and activity of the recombinant Hsd17B13 enzyme if you are using a cell-free assay.
-
Issue 3: Difficulty in reproducing in vivo efficacy.
-
Possible Cause 1: Poor pharmacokinetic properties. The in vivo efficacy of an inhibitor is highly dependent on its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Troubleshooting Steps:
-
If possible, perform pharmacokinetic studies to determine the concentration of this compound in the plasma and target tissue (liver) over time.
-
Optimize the dosing regimen (dose, frequency, and route of administration) based on pharmacokinetic data. For reference, the well-characterized Hsd17B13 inhibitor BI-3231 has been shown to be rapidly cleared from plasma but maintains considerable hepatic exposure.[7]
-
-
Possible Cause 2: Redundancy in metabolic pathways. Other enzymes may compensate for the inhibition of Hsd17B13 in vivo, masking the phenotypic effect.
-
Troubleshooting Steps:
-
Investigate the expression levels of other Hsd17B family members in your animal model to assess potential compensatory mechanisms.
-
Consider using a model where the relevant metabolic pathways are stressed to unmask the effect of Hsd17B13 inhibition.
-
Data Presentation
Table 1: Hsd17B13 Inhibitor Properties
| Inhibitor | Target | IC50 (Human) | IC50 (Mouse) | Solubility |
| This compound | Hsd17B13 | 10 nM | Not Reported | DMSO (100 mg/mL)[1][2] |
| BI-3231 | Hsd17B13 | 1 nM | 13 nM | DMSO (125 mg/mL)[7] |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| Inconsistent cellular phenotype | Species-specific effects | Use human cell lines; compare human vs. mouse cells. |
| Off-target effects | Use a structurally different inhibitor as a control; perform CETSA. | |
| Genetic background | Genotype cells for relevant genes (e.g., PNPLA3). | |
| High variability in enzyme assays | Substrate-dependent activity | Test multiple substrates; optimize substrate concentration. |
| Compound/enzyme instability | Prepare fresh solutions; verify enzyme quality. | |
| Poor in vivo efficacy | Pharmacokinetics | Conduct PK studies; optimize dosing. |
| Metabolic redundancy | Assess expression of related enzymes. |
Experimental Protocols
1. Hsd17B13 Enzyme Activity Assay (Retinol Dehydrogenase Activity)
This protocol is adapted from a method used for assessing Hsd17B13's retinol dehydrogenase activity.[10]
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 24-well plate one day prior to transfection.
-
Transfect cells with a plasmid encoding Hsd17B13 or an empty vector control using a suitable transfection reagent.
-
-
Substrate Addition:
-
Prepare a stock solution of all-trans-retinol in ethanol.
-
Add all-trans-retinol to the culture medium to a final concentration of 2-5 µM. The final ethanol concentration should not exceed 0.5%.
-
-
Incubation:
-
Incubate the cells for 6-8 hours at 37°C.
-
-
Extraction and Analysis:
-
Harvest the cells and lyse them.
-
Separate retinaldehyde and retinoic acid from the cell lysate using normal-phase high-performance liquid chromatography (HPLC).
-
Quantify the retinoids by comparing them to known standards.
-
2. Lipid Droplet Quantification Assay
This protocol provides a general workflow for staining and quantifying lipid droplets in cultured cells.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HepG2) in a 96-well plate.
-
Treat cells with oleic acid to induce lipid droplet formation, along with this compound or vehicle control.
-
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Wash again with PBS.
-
Stain lipid droplets with a fluorescent dye such as BODIPY 493/503 (1:1000 dilution in PBS) for 30 minutes at room temperature.[5]
-
Stain nuclei with DAPI.
-
-
Imaging and Quantification:
-
Wash the cells with PBS.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify lipid droplet number, size, and intensity per cell using automated image analysis software.[11]
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of an inhibitor in a cellular context.[12][13]
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control for a specified time (e.g., 1-4 hours).
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes.[12]
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
-
Protein Detection:
-
Analyze the amount of soluble Hsd17B13 in the supernatant by Western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Mandatory Visualization
Caption: Hsd17B13 signaling pathway and point of inhibition.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fluorescence-based Assay for Characterization and Quantification of Lipid Droplet Formation in Human Intestinal Organoids [jove.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zen-bio.com [zen-bio.com]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
How to improve Hsd17B13-IN-9 efficacy in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Hsd17B13-IN-9 in vitro. The information is designed to help optimize experimental conditions and improve the efficacy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
This compound is a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13).[1] It is primarily utilized in research related to Nonalcoholic fatty liver disease (NAFLD).[2][1]
Q2: What is the established potency of this compound?
The inhibitor has a reported IC50 of 0.01 μM when tested with 50 nM of the HSD17B13 enzyme.[1]
Q3: What is the role of the HSD17B13 enzyme?
HSD17B13 is a liver-specific protein associated with lipid droplets.[3][4][5] The enzyme is involved in the metabolism of hormones, fatty acids, and bile acids.[6][7] Its expression is significantly increased in patients with NAFLD.[4] Specifically, HSD17B13 can catalyze the conversion of retinol to retinaldehyde, and its overexpression has been shown to increase the number and size of lipid droplets in hepatocytes.[3]
Q4: How should I prepare and store stock solutions of this compound?
Proper handling and storage are critical for maintaining the compound's activity. This compound is highly soluble in DMSO (100 mg/mL).[1] To prepare stock solutions, use an appropriate solvent like DMSO. For long-term storage, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month.[1][8] Always protect the compound from light and store it under nitrogen.[1][8] Repeated freeze-thaw cycles should be avoided to prevent degradation.[1]
Troubleshooting Guide
Problem Area 1: Lower-Than-Expected Potency
Q: My in vitro assay shows a significantly higher IC50 value for this compound than the reported 0.01 μM. What are the potential causes?
A: Several factors can contribute to reduced potency in an in vitro setting. Consider the following troubleshooting steps:
-
Compound Solubility: Poor solubility in your assay buffer can drastically reduce the effective concentration of the inhibitor. Ensure the final DMSO concentration is low (typically <0.5%) and does not precipitate the compound. To improve solubility, you can try gently warming the tube to 37°C and using an ultrasonic bath for a short period.[1]
-
Cofactor Dependency: The enzymatic activity of HSD17B family members can be dependent on the presence of cofactors like NAD+.[9][10] Experiments with a similar inhibitor, BI-3231, showed that its stabilizing effect on HSD17B13 is highly dependent on NAD+.[9][10] Ensure your assay buffer is supplemented with the appropriate cofactor at an optimal concentration.
-
Compound Integrity: Improper storage or multiple freeze-thaw cycles can lead to compound degradation. Use a fresh aliquot of the inhibitor from a properly stored stock solution to confirm if degradation is the issue.[1][8]
-
Assay Conditions: The IC50 value is dependent on assay conditions. High concentrations of the enzyme or substrate can lead to an apparent decrease in inhibitor potency. Re-evaluate your enzyme and substrate concentrations to ensure they are appropriate for an inhibition assay.
-
Cellular Permeability: In cell-based assays, poor membrane permeability can prevent the inhibitor from reaching its intracellular target. While some inhibitors show high permeability, this can vary between cell types.[9][10] Consider using cell lines with known transporter expression or performing a cell lysis assay to measure direct target engagement.
Problem Area 2: Poor Reproducibility
Q: I am observing high variability between my experimental replicates. What can I do to improve consistency?
A: Poor reproducibility is often due to minor inconsistencies in protocol execution.
-
Stock Solution Preparation: Ensure your stock solution is fully dissolved and homogenous before making serial dilutions. Inconsistent concentrations in your working solutions are a common source of variability.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor. This helps to normalize for any effects of the solvent on the cells or enzyme.[11]
-
Cellular Health: For cell-based assays, use cells that are in a consistent growth phase and within a narrow passage number range. Over-confluent or stressed cells can respond differently to treatment.
-
Assay Timing: Ensure that incubation times for inhibitor treatment and substrate addition are consistent across all plates and all experiments.
Problem Area 3: Off-Target Effects or Cytotoxicity
Q: I'm observing cytotoxicity or other unexpected cellular phenotypes at concentrations where I expect to see specific inhibition. How can I verify that the effect is target-specific?
A: Distinguishing specific inhibition from off-target effects or general cytotoxicity is crucial.
-
Concentration Range: Test a wide range of inhibitor concentrations. Specific inhibition should produce a sigmoidal dose-response curve. Off-target effects or cytotoxicity may appear only at higher concentrations. Inhibitors that are effective in cells only at concentrations greater than 10 μM are more likely to have non-specific targets.[11]
-
Negative Controls: Use a structurally similar but inactive analog of the inhibitor, if available. This can help confirm that the observed phenotype is due to the specific chemical structure of this compound.[11]
-
Orthogonal Probes: If possible, use another HSD17B13 inhibitor with a different chemical scaffold. If both compounds produce a similar biological effect, it strengthens the evidence that the effect is on-target.[11]
-
Rescue Experiments: In a cell-based model, if the inhibitor's effect is due to the depletion of a specific product of the HSD17B13 enzyme, adding that product back to the system may rescue the phenotype.
Quantitative Data Summary
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference(s) |
| Target | 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) | [1] |
| IC50 | 0.01 μM (for 50 nM HSD17B13) | [1] |
| Molecular Formula | C22H17F3N2O2S | [1] |
| Molecular Weight | 430.44 g/mol | [1] |
| Solubility (DMSO) | ≥ 100 mg/mL (232.32 mM) | [1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Storage Conditions | Reference(s) |
| -80°C | Up to 6 months | Aliquoted, protected from light, under nitrogen | [1][8] |
| -20°C | Up to 1 month | Aliquoted, protected from light, under nitrogen | [1][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution: To prepare a 10 mM stock solution, add 232.3 μL of high-purity DMSO to 1 mg of this compound powder.
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the vial to 37°C and use an ultrasonic water bath for 5-10 minutes to ensure the compound is fully dissolved.[1]
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store immediately at -80°C under nitrogen and protected from light.[1][8]
-
Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare serial dilutions in your assay buffer or cell culture medium. Ensure the final concentration of DMSO in the assay is consistent across all conditions and does not exceed 0.5%.
Protocol 2: General Protocol for a Cell-Based HSD17B13 Inhibition Assay
This protocol provides a general framework. It should be optimized for your specific cell line and assay endpoint.
-
Cell Seeding: Seed a liver-derived cell line (e.g., HepG2, Huh7) into a multi-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., 70-80% confluency) at the time of the assay. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in fresh cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO in medium).
-
Inhibitor Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells with the inhibitor for a predetermined period (e.g., 1-24 hours). This pre-incubation allows the inhibitor to penetrate the cells and engage with the target enzyme.
-
Substrate Addition (Optional): If your assay measures the metabolism of a specific substrate (e.g., retinol), add the substrate to the medium and incubate for an additional period.
-
Endpoint Measurement: Measure the desired outcome. This could be the quantification of a metabolite, analysis of lipid droplet formation via microscopy (e.g., Nile Red or BODIPY staining), or measurement of a downstream signaling event.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of HSD17B13 in lipid metabolism.
Caption: General experimental workflow for in vitro efficacy testing.
Caption: Troubleshooting decision tree for low in vitro efficacy.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. caymanchem.com [caymanchem.com]
HSD17B13 Enzyme Inhibition Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and what are its known substrates?
A1: Hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] It belongs to the short-chain dehydrogenases/reductases (SDR) family and is implicated in various metabolic processes.[1] While its exact physiological role is still under investigation, in vitro studies have shown that HSD17B13 can catalyze the NAD+-dependent oxidation of several substrates, including:
It's important to note that substrate specificity and enzymatic activity can differ between human and mouse HSD17B13 orthologs.[1][7]
Q2: How is HSD17B13 enzyme activity typically measured?
A2: The most common method for measuring HSD17B13 activity is by quantifying the production of its cofactor, NADH.[8] The enzyme uses NAD+ to oxidize its substrate, which generates NADH.[5] Commercially available kits, such as the NADH-Glo™ Assay (Promega), provide a sensitive, luminescence-based readout that is proportional to the amount of NADH produced.[5][7][8] This method is well-suited for high-throughput screening (HTS) of potential inhibitors.[4][9] Alternatively, direct measurement of substrate-to-product conversion can be achieved using techniques like RapidFire mass spectrometry (RF-MS).[7]
Q3: What are the key components of an HSD17B13 inhibition assay buffer?
A3: A typical assay buffer is designed to maintain the enzyme's stability and optimal activity. Key components generally include a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), a chelating agent (e.g., EDTA), a reducing agent (e.g., TCEP or DTT), and a surfactant to prevent aggregation (e.g., Tween-20 or Triton X-100).[5][10][11] See the detailed protocol below for a sample buffer composition.
Q4: My inhibitor shows good potency in the biochemical assay but is inactive in the cell-based assay. Why?
A4: This is a common challenge in drug discovery. Several factors can cause this discrepancy:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach the lipid droplets where HSD17B13 is localized.[3]
-
Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form (e.g., through phase II conjugation).[10]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cytoplasm.
-
Assay Conditions: Differences in substrate concentration, protein concentration, or the presence of other cellular components can influence the apparent potency.
Troubleshooting Guide
This guide addresses common issues encountered during HSD17B13 enzyme inhibition assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Enzyme Activity | 1. Inactive Enzyme: Recombinant protein is degraded or improperly folded. | 1a. Aliquot recombinant protein upon receipt and avoid repeated freeze-thaw cycles.[11] 1b. Verify protein integrity via SDS-PAGE and Coomassie staining. 1c. Purchase enzyme from a reputable supplier and handle according to the datasheet.[11][12] |
| 2. Missing/Degraded Cofactor: NAD+ is essential for the reaction but may have degraded. | 2. Prepare NAD+ solutions fresh or store as single-use aliquots at -80°C. | |
| 3. Sub-optimal Assay Conditions: pH, salt concentration, or temperature are incorrect. | 3. Optimize the assay buffer components and temperature. A common pH is 7.5-8.0.[10][11] | |
| 4. Problem with Detection Reagent: The NADH detection kit is expired or was handled improperly. | 4. Use a fresh kit and perform a standard curve with known NADH concentrations to validate its performance. | |
| High Background Signal | 1. Compound Interference: The test compound may interfere with the detection system (e.g., auto-fluorescence/luminescence). | 1. Run a counter-screen without the enzyme to identify compounds that directly affect the readout technology.[5] |
| 2. Contaminated Reagents: Buffers or other reagents may be contaminated with NADH or reducing agents. | 2. Use high-purity reagents (e.g., analytical grade) and dedicated, clean labware. | |
| 3. Non-enzymatic NADH Production: Substrate may be unstable and auto-oxidize. | 3. Run a control reaction without the enzyme but with the substrate to check for non-enzymatic signal generation. | |
| Poor Assay Reproducibility (High CV%) | 1. Enzyme Aggregation: HSD17B13 protein may be aggregating during storage or in the assay. | 1. Include a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer. Ensure proper mixing but avoid vigorous vortexing of the enzyme stock. |
| 2. Inconsistent Pipetting: Inaccurate or inconsistent dispensing of reagents, especially in 384- or 1536-well plates. | 2. Use calibrated pipettes or automated liquid handlers. Ensure tips are properly seated and pre-wet if necessary. | |
| 3. Edge Effects: Evaporation from wells at the edge of the microplate. | 3. Use plate sealers, maintain a humidified environment during incubation, and avoid using the outermost wells for critical samples. | |
| Inhibitor IC50 is Higher Than Expected | 1. Incorrect Compound Concentration: Errors in serial dilutions or compound solubility issues. | 1. Confirm the stock concentration of the inhibitor. Check for compound precipitation in the assay wells. |
| 2. Uncompetitive Inhibition: Some HSD17B13 inhibitors show NAD+-dependent inhibition.[10] | 2. Test inhibitor potency at different NAD+ concentrations. If IC50 decreases as NAD+ concentration increases, it suggests an uncompetitive or non-competitive mode of action with respect to NAD+.[10] | |
| 3. High Enzyme Concentration: If the enzyme concentration is close to the inhibitor's Ki, the IC50 will be artificially high ("tight binding"). | 3. Use the lowest enzyme concentration that still provides a robust signal-to-background ratio. If tight binding is suspected, use the Morrison equation to calculate the Ki.[4] |
Experimental Protocols
Protocol 1: HSD17B13 Biochemical Inhibition Assay using NADH-Glo™
This protocol is adapted from published methodologies for determining inhibitor potency against purified recombinant HSD17B13.[5][8][9]
1. Reagents and Materials:
-
Recombinant Human HSD17B13 (e.g., from BPS Bioscience or OriGene).[11][12]
-
Substrate: β-estradiol (Sigma, E8875).
-
Cofactor: NAD+ (Sigma, N8285).
-
NADH-Glo™ Detection Kit (Promega, G9061).
-
Assay Buffer: 25-100 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.01% BSA, 0.01% Tween-20.[9][10]
-
Test Inhibitors: Serially diluted in 100% DMSO.
-
Assay Plates: White, opaque 384-well plates (e.g., Corning 3824).
2. Assay Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO. For an 11-point curve, a 3.162-fold dilution series starting from a high concentration (e.g., 4 mM) is common.[5]
-
Using an acoustic dispenser or multichannel pipette, add 80 nL of the diluted compound or DMSO (for controls) to the wells of the 384-well plate.[5]
-
Prepare the Substrate Mix in Assay Buffer containing β-estradiol and NAD+. Add 2 µL per well.
-
Initiate the enzymatic reaction by adding 2 µL of HSD17B13 in Assay Buffer to each well.
-
Mix the plate gently (e.g., orbital shaker for 30 seconds) and incubate at room temperature for 60 minutes.
-
Prepare the NADH-Glo™ Detection Reagent according to the manufacturer's instructions. Add 4 µL to each well.
-
Incubate for another 60 minutes at room temperature to allow the luminescent signal to develop.
-
Measure luminescence using a compatible plate reader.
3. Typical Final Assay Concentrations:
| Component | Final Concentration |
| HSD17B13 Enzyme | 30 - 100 nM[5][9] |
| β-estradiol (Substrate) | 10 - 15 µM[8][9] |
| NAD+ (Cofactor) | 500 µM[5][8] |
| DMSO | ≤ 1% |
4. Data Analysis:
-
Normalize the data using high (no enzyme or 100% inhibition) and low (DMSO vehicle, 0% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This protocol measures the enzymatic activity of HSD17B13 within a cellular context.[6]
1. Reagents and Materials:
-
HEK293 or HepG2 cells.
-
Expression plasmid for HSD17B13 or an empty vector control.
-
Transfection Reagent (e.g., Lipofectamine 3000).
-
Substrate: All-trans-retinol (Toronto Research Chemicals).
-
Extraction Solvents: Ethanol and Hexane.
-
HPLC system for retinoid separation.
2. Assay Procedure:
-
Seed HEK293 cells in triplicate one day prior to transfection.
-
Transfect cells with either the HSD17B13 expression plasmid or an empty vector control.
-
After 24 hours, add all-trans-retinol (final concentration 2-5 µM) to the culture medium. The final ethanol concentration should be ≤0.5%.
-
Incubate the cells for 6-8 hours.
-
Harvest the cells and take an aliquot for total protein quantification (e.g., BCA assay).
-
Extract retinoids from the remaining cells by adding an equal volume of ethanol, followed by a double volume of hexane. Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer and dry it under a stream of nitrogen.
-
Resuspend the dried extract in the HPLC mobile phase.
-
Separate and quantify the resulting retinaldehyde and retinoic acid using a normal-phase HPLC system.
-
Normalize the amount of product formed to the total protein amount in the cell lysate. Express the activity relative to the empty vector control.
Visualizations
Caption: General workflow for an HSD17B13 biochemical inhibition assay.
Caption: Decision tree for troubleshooting low signal in an HSD17B13 assay.
Caption: Simplified reaction schematic for HSD17B13 enzymatic activity.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
- 8. academic.oup.com [academic.oup.com]
- 9. enanta.com [enanta.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. origene.com [origene.com]
Hsd17B13-IN-9 degradation and handling precautions
Welcome to the technical support center for Hsd17B13-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, use, and troubleshooting of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent inhibitor of the enzyme 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13).[1][2] It is utilized in research related to non-alcoholic fatty liver disease (NAFLD).[1][2] The inhibitor has an IC50 of 0.01 μM for 50 nM HSD17B13.[1][2]
Q2: What is the role of HSD17B13 in disease?
HSD17B13 is a protein primarily found in the liver, where it is associated with lipid droplets.[3][4][5] Elevated expression of HSD17B13 is observed in patients with NAFLD.[3][4][6] The enzyme is believed to play a role in the metabolism of steroids, bioactive lipids, and retinol.[3][7] Genetic studies have shown that individuals with loss-of-function variants of the HSD17B13 gene have a reduced risk of progressing from simple steatosis to more severe forms of liver disease like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[3] This makes HSD17B13 a promising therapeutic target for the treatment of NAFLD and other chronic liver diseases.[5]
Q3: What are the recommended storage and handling precautions for this compound?
While specific degradation pathways for this compound are not well-documented, proper storage and handling are crucial to maintain its stability and activity. For general chemical handling safety, always wear appropriate personal protective equipment (PPE), such as gloves, lab coats, and eye protection.[8][9][10] Avoid creating dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
Stock Solutions: For stock solutions, it is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[11][12]
When storing, protect the compound from light and consider storing under a nitrogen atmosphere.[1][2]
Working Solutions for In Vivo Experiments: It is recommended to prepare these solutions fresh on the day of use.[1]
Q4: How should I dissolve this compound?
This compound is soluble in DMSO at a concentration of 100 mg/mL (232.32 mM), though ultrasonic assistance may be needed.[2] For in vivo experiments, a suggested vehicle is a combination of 10% DMSO and 90% corn oil.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Data Summary
This compound Storage and Stability
| Storage Temperature | Shelf Life | Special Conditions |
| -80°C | 6 months | Protect from light, store under nitrogen.[1][2][11][12] |
| -20°C | 1 month | Protect from light, store under nitrogen.[1][2][11][12] |
This compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (232.32 mM) | Ultrasonic assistance may be required.[2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | For in vivo preparations.[1] |
Troubleshooting Guide
Q: My this compound inhibitor is not showing any effect in my cell-based assay. What could be the problem?
A: There are several potential reasons for a lack of inhibitor activity:
-
Degradation: The inhibitor may have degraded due to improper storage or handling. Ensure that the storage conditions and handling precautions mentioned above are strictly followed.
-
Solubility: The inhibitor may not be fully dissolved in your cell culture media, leading to a lower effective concentration. Consider preparing a higher concentration stock in DMSO and then diluting it in your media. Be mindful of the final DMSO concentration, as it can be toxic to cells.
-
Cellular Uptake: The inhibitor may not be efficiently entering the cells. You may need to optimize the incubation time or concentration.
-
Target Expression: Confirm that your cell line expresses HSD17B13 at a sufficient level.
Q: I am observing unexpected or off-target effects in my experiment. What should I do?
A: Off-target effects can occur with any small molecule inhibitor.
-
Concentration: Use the lowest effective concentration of this compound to minimize off-target effects. A dose-response experiment is highly recommended.
-
Controls: Include appropriate controls in your experiment. This could involve a negative control (vehicle only) and a positive control if available.
-
Alternative Inhibitors: If off-target effects are a significant concern, consider using another HSD17B13 inhibitor with a different chemical scaffold to confirm your findings.
Q: The inhibitor precipitated when I added it to my aqueous buffer/media. How can I prevent this?
A: Precipitation is a common issue with hydrophobic small molecules.
-
Stock Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
Dilution: When diluting the stock into your aqueous buffer or media, add the stock solution to the aqueous solution while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Final Concentration: Be aware of the maximum solubility of the inhibitor in your final experimental medium.
Experimental Protocols
General Protocol for In Vitro HSD17B13 Enzyme Inhibition Assay
This is a general protocol and may require optimization for your specific experimental conditions.
Materials:
-
Recombinant Human HSD17B13 protein
-
This compound
-
Substrate (e.g., estradiol, retinol, or a synthetic substrate)
-
Cofactor (NAD+)
-
Assay Buffer (e.g., 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.01% Tween20)[13]
-
Detection Reagent (e.g., a kit that measures NADH or the product of the reaction)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute further in the assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant HSD17B13 protein to the desired concentration in the assay buffer.
-
Reaction Setup: a. Add a small volume (e.g., 50 nL) of the diluted this compound or DMSO (as a control) to the wells of the 384-well plate.[13] b. Add the diluted HSD17B13 enzyme to the wells. c. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate and cofactor mix to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 60-120 minutes). The optimal time will depend on the enzyme activity and should be within the linear range of the reaction.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Read the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Proposed role of HSD17B13 in NAFLD pathogenesis and the point of intervention for this compound.
Caption: General experimental workflow for evaluating this compound in a cell-based model of NAFLD.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. hse.gov.uk [hse.gov.uk]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Hsd17B13-IN-9 protocols for different cell lines
Welcome to the technical support center for Hsd17B13-IN-9. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers in successfully utilizing this novel inhibitor in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the 17β-Hydroxysteroid dehydrogenase 13 (Hsd17B13) enzyme. Hsd17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[1][2][3] It is implicated in hepatic lipid metabolism and has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[4][5] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[5] this compound inhibits the enzymatic activity of Hsd17B13, thereby mimicking the protective effects of these genetic variants.
Q2: In which cell lines can I use this compound?
A2: this compound can be used in hepatocyte cell lines that express Hsd17B13. Commonly used human hepatoma cell lines for studying liver metabolism include Huh7, HepG2, and HepaRG.[6][7][8] It is important to note that the endogenous expression levels of Hsd17B13 can be low in some of these cell lines.[9] Therefore, it is recommended to verify Hsd17B13 expression in your chosen cell line or to use a system with overexpressed Hsd17B13 for more robust results.
Q3: What is the recommended starting concentration for this compound in cell culture?
A3: The reported IC50 of this compound is 0.01 µM for the purified enzyme.[10][11] For cell-based assays, a starting concentration range of 5 to 10 times the IC50 is often recommended to ensure complete inhibition. Therefore, a starting point of 0.05 µM to 0.1 µM is reasonable. However, the optimal concentration will depend on the specific cell line, cell density, and experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO.[12] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). For long-term storage, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and stored under nitrogen.[10][11] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
General Protocol for Treatment of Adherent Hepatocyte Cell Lines with this compound
This protocol provides a general framework for treating adherent hepatocyte cell lines like Huh7, HepG2, or differentiated HepaRG cells with this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Chosen hepatocyte cell line (e.g., Huh7, HepG2, HepaRG)
-
Complete cell culture medium appropriate for the chosen cell line
-
Sterile, tissue culture-treated plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture your chosen cell line according to standard protocols.
-
Trypsinize and count the cells.
-
Seed the cells in tissue culture plates at a density that will allow for optimal growth during the experiment without reaching over-confluence. Refer to the table below for general seeding densities.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, thaw the stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
-
Cell Treatment:
-
Allow the cells to adhere and grow for 24 hours after seeding.
-
Remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined experimentally.
-
-
Endpoint Analysis:
-
After the incubation period, the cells can be harvested and analyzed for various endpoints, such as:
-
Cytotoxicity: Using assays like MTT, MTS, or LDH release.
-
Target Engagement: Measuring the levels of Hsd17B13 substrates or products (e.g., retinol, retinaldehyde).
-
Phenotypic Changes: Assessing lipid accumulation (e.g., Oil Red O staining), gene expression changes (qRT-PCR), or protein expression (Western blot).
-
-
Quantitative Data Summary
| Parameter | This compound | Huh7 Cells | HepG2 Cells | HepaRG Cells (differentiated) |
| IC50 | 0.01 µM (for 50 nM HSD17B13)[10][11] | N/A | N/A | N/A |
| Solubility | ≥ 2.5 mg/mL in DMSO[10] | N/A | N/A | N/A |
| Storage | -80°C (6 months), -20°C (1 month)[10][11] | Liquid Nitrogen | Liquid Nitrogen | Liquid Nitrogen |
| Culture Medium | N/A | DMEM + 10% FBS[6] | EMEM or DMEM + 10% FBS[7] | Williams' Medium E + supplements[13] |
| Seeding Density (96-well) | N/A | 5,000 - 10,000 cells/well | 8,000 - 15,000 cells/well | ~50,000 cells/well |
| Doubling Time | N/A | ~24 hours[6] | ~48 hours[7] | N/A (terminally differentiated) |
Visual Guides
Hsd17B13 Signaling Pathway
Caption: Hsd17B13 signaling pathway in hepatocytes.
Experimental Workflow for this compound
Caption: General experimental workflow for using this compound.
Troubleshooting Guide
Problem 1: No or low inhibitory effect of this compound.
Caption: Troubleshooting low inhibitor efficacy.
Problem 2: Observed cytotoxicity at expected effective concentrations.
-
Possible Cause: The inhibitor concentration may be too high for the specific cell line, or the cells may be particularly sensitive. Off-target effects could also contribute to toxicity.
-
Solution:
-
Perform a cytotoxicity assay: Use a range of concentrations to determine the maximum non-toxic concentration.
-
Reduce incubation time: Shorter exposure to the inhibitor may reduce toxicity while still allowing for target inhibition.
-
Check DMSO concentration: Ensure the final DMSO concentration is not exceeding 0.1-0.5%, as higher concentrations can be toxic to cells.
-
Use a different cell line: Some cell lines may be more robust than others.
-
Problem 3: Inconsistent results between experiments or different cell lines.
-
Possible Cause: Variability can arise from differences in cell passage number, cell density at the time of treatment, or slight variations in inhibitor preparation. Different cell lines will have different genetic backgrounds and expression levels of Hsd17B13 and other relevant proteins, leading to varied responses.
-
Solution:
-
Standardize protocols: Ensure consistent cell passage numbers, seeding densities, and inhibitor preparation methods.
-
Characterize your cell line: Perform baseline characterization of Hsd17B13 expression and activity in each cell line used.
-
Normalize data: When comparing different cell lines, normalize the results to the vehicle control for each respective cell line.
-
Biological replicates: Always include multiple biological replicates in your experiments to account for inherent variability.
-
By following these guidelines and troubleshooting steps, researchers can effectively utilize this compound to investigate the role of Hsd17B13 in various cellular processes and disease models.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. huh7.com [huh7.com]
- 7. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 8. Culture and Functional Characterization of Human Hepatoma HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. assets.fishersci.com [assets.fishersci.com]
Validation & Comparative
Comparative Analysis of HSD17B13 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potency of various inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.
Overview of HSD17B13 Inhibitors
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[1] This has spurred the development of inhibitors targeting HSD17B13, which can be broadly categorized into small molecule inhibitors and RNA interference (RNAi) therapeutics.
Potency Comparison of HSD17B13 Inhibitors
The following table summarizes the available potency data for several HSD17B13 inhibitors. It is important to note that direct comparisons of potency, particularly IC50 values, should be made with caution as experimental conditions can vary between studies.
| Inhibitor Class | Inhibitor Name | Organism | Potency (IC50) | Efficacy Metric | Reference |
| Small Molecule | BI-3231 | Human | 1 nM | Enzymatic Inhibition | [3][4] |
| Mouse | 13-14 nM | Enzymatic Inhibition | [3][4] | ||
| INI-822 | Human | Low nM potency (qualitative) | Enzymatic Inhibition | [4] | |
| Rat | ED50 = 5.6 mg/kg | In vivo substrate/product modulation | |||
| EP-036332 | Human | 14 nM | Enzymatic Inhibition | ||
| Mouse | 2.5 nM | Enzymatic Inhibition | |||
| EP-040081 | Human | 79 nM | Enzymatic Inhibition | ||
| Mouse | 74 nM | Enzymatic Inhibition | |||
| Compound '32' | Not Specified | 2.5 nM | Enzymatic Inhibition | [5][6] | |
| RNAi Therapeutic | GSK4532990 (ARO-HSD) | Human | N/A | 93.4% mean reduction in hepatic HSD17B13 mRNA | |
| Rapirosiran (ALN-HSD) | Human | N/A | 78% median reduction of liver HSD17B13 mRNA | [7] | |
| AZD7503 | Human | N/A | HSD17B13 mRNA knockdown | [8] |
Signaling Pathway and Experimental Workflow
To understand the context of HSD17B13 inhibition, the following diagrams illustrate the enzyme's signaling pathway in the pathogenesis of liver disease and a general workflow for evaluating inhibitor potency.
Caption: HSD17B13 signaling pathway in liver disease.
Caption: General workflow for HSD17B13 inhibitor potency testing.
Experimental Protocols
The potency of HSD17B13 inhibitors is primarily assessed through biochemical and cell-based assays. While specific parameters may vary, the general methodologies are outlined below.
Biochemical (Enzymatic) Assays
These assays utilize purified, recombinant HSD17B13 enzyme to directly measure the inhibitory effect of a compound on its catalytic activity.
-
Objective: To determine the concentration of an inhibitor required to reduce the enzyme's activity by 50% (IC50).
-
General Procedure:
-
Recombinant human or mouse HSD17B13 enzyme is incubated with a specific substrate and the cofactor NAD+.
-
Known substrates for these assays include estradiol, leukotriene B4, and retinol.
-
The test inhibitor is added at various concentrations.
-
The reaction mixture is incubated under controlled conditions (e.g., pH 7.4-7.5, specific temperature).
-
The formation of the product is measured over time.
-
Detection methods often involve mass spectrometry or luminescence-based assays that detect NADH production.
-
-
Key Considerations: The choice of substrate and its concentration, as well as the enzyme concentration, can significantly influence the resulting IC50 value. For highly potent inhibitors, the IC50 may be in a similar range as the enzyme concentration, necessitating the determination of the inhibition constant (Ki) for a more accurate measure of potency.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by measuring the inhibitor's activity within a living cell.
-
Objective: To assess the inhibitor's ability to penetrate cells and engage with the HSD17B13 target to block its function.
-
General Procedure:
-
A human cell line, such as HEK293, is engineered to stably overexpress HSD17B13.
-
These cells are treated with the test inhibitor at a range of concentrations.
-
A substrate, like estradiol or retinol, is added to the cell culture medium.
-
After an incubation period, the cells are lysed, or the culture medium is collected.
-
The amount of product formed is quantified, typically by HPLC or mass spectrometry.
-
Cell viability assays are often run in parallel to ensure that the observed reduction in product formation is due to enzyme inhibition and not cytotoxicity.
-
RNA Interference (RNAi) Therapeutic Evaluation
-
Objective: To quantify the reduction in HSD17B13 mRNA and protein levels in the liver.
-
General Procedure:
-
RNAi therapeutics, such as small interfering RNAs (siRNAs), are administered to subjects. These are often conjugated to N-acetylgalactosamine (GalNAc) to target them specifically to hepatocytes.
-
Liver biopsies are collected at baseline and at various time points after administration.
-
The levels of HSD17B13 mRNA are quantified using techniques like quantitative reverse transcription PCR (qRT-PCR).
-
Protein levels can be assessed by methods such as western blotting or ELISA.
-
The percentage of mRNA knockdown is calculated relative to baseline or a placebo control group.
-
Conclusion
The development of HSD17B13 inhibitors represents a promising, genetically validated approach for the treatment of NASH and other chronic liver diseases. Both small molecule inhibitors and RNAi therapeutics have demonstrated significant potency in preclinical and clinical studies. While small molecules offer the convenience of oral administration, RNAi therapies can achieve deep and durable target knockdown with infrequent dosing. The choice of therapeutic modality will likely depend on a variety of factors, including the desired dosing regimen, safety profile, and the specific patient population. Further head-to-head comparative studies with standardized methodologies will be crucial for a definitive assessment of the relative potency and efficacy of these different inhibitory strategies.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. inipharm.com [inipharm.com]
- 5. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 6. drughunter.com [drughunter.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
Hsd17B13-IN-9: A Comparative Analysis of Selectivity Against Hydroxysteroid Dehydrogenases
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the selectivity profile of Hsd17B13-IN-9, a known inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). Due to the limited availability of public data on the comprehensive selectivity of this compound, this guide presents its known inhibitory activity against HSD17B13 and offers a template for comparison against other hydroxysteroid dehydrogenases (HSDs). Data on a similar selective HSD17B13 inhibitor, BI-3231, is included to illustrate a typical selectivity profile.
Executive Summary
This compound is a potent inhibitor of HSD17B13 with a reported half-maximal inhibitory concentration (IC50) of 0.01 μM.[1] HSD17B13 is a member of the hydroxysteroid (17β) dehydrogenase superfamily, which consists of 15 members involved in the metabolism of steroids, fatty acids, and bile acids.[2][3] This enzyme is primarily expressed in the liver and is associated with lipid droplets, playing a role in lipid metabolism.[2] While the potency of this compound against its primary target is established, a detailed public selectivity profile against other HSD isoforms is not currently available. Understanding this selectivity is crucial for assessing its potential off-target effects and for its development as a specific therapeutic agent, particularly for conditions like non-alcoholic fatty liver disease (NAFLD).
Quantitative Selectivity Profile
A comprehensive selectivity panel for this compound against other HSD isoforms has not been identified in publicly available literature. The table below presents the known IC50 value for Hsd17B13 and provides a template for how a full selectivity profile would be displayed. For illustrative purposes, partial data for another selective HSD17B13 inhibitor, BI-3231, is included.
| Enzyme Target | This compound IC50 (µM) | BI-3231 IC50 (µM) |
| HSD17B13 | 0.01 [1] | <0.003 |
| HSD17B1 | Data not available | >10 |
| HSD17B2 | Data not available | >10 |
| HSD17B4 | Data not available | >10 |
| HSD17B11 | Data not available | 0.24 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general role of HSD17B13 in cellular metabolism and a typical workflow for assessing inhibitor selectivity.
Experimental Protocols
The following is a generalized protocol for determining the selectivity of an HSD17B13 inhibitor, based on common methodologies in the field.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human HSD enzymes.
Materials:
-
Recombinant human HSD enzymes (HSD17B13, HSD17B1, HSD17B2, etc.)
-
This compound
-
Substrates (e.g., estradiol, retinol)
-
Cofactor (NAD+)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Detection reagent (e.g., NADH-Glo™ Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Assay Reaction:
-
Add a small volume of the diluted inhibitor to the wells of a 384-well plate.
-
Add the recombinant HSD enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
-
Detection:
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent (e.g., NADH-Glo™ reagent) to each well. This reagent measures the amount of NADH produced, which is proportional to enzyme activity.
-
Incubate as per the manufacturer's instructions to allow the luminescent signal to develop.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the enzyme activity (luminescence) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Selectivity Determination: Repeat the assay for each HSD isoform in the panel to determine the IC50 value for each enzyme. The selectivity is then expressed as the ratio of IC50 values for the off-target HSDs to the IC50 value for HSD17B13.
Conclusion
This compound is a potent inhibitor of HSD17B13. However, a comprehensive understanding of its selectivity profile against other HSD family members is essential for its further development and use as a specific research tool or therapeutic agent. The lack of publicly available data on its cross-reactivity highlights the need for further experimental characterization. The protocols and comparative framework provided in this guide can serve as a valuable resource for researchers undertaking such investigations.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of HSD17B13 Inhibition: Small Molecule Inhibitors Versus Genetic Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic knockdown of a therapeutic target is critical. This guide provides an objective comparison of a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), exemplified by compounds like HSD17B13i, and genetic knockdown of HSD17B13, supported by experimental data.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein primarily expressed in the liver and is associated with lipid droplets.[1][2] Genetic studies have identified loss-of-function variants of the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[1][3][4] This has made HSD17B13 an attractive therapeutic target for liver diseases. Both small molecule inhibitors and genetic knockdown approaches are being explored to modulate its activity.
Mechanism of Action
HSD17B13 is involved in hepatic lipid metabolism.[5] While its precise enzymatic functions are still under investigation, it is known to be involved in the metabolism of steroids, proinflammatory lipid mediators, and retinol.[3][4] The protective effects observed with loss-of-function variants are attributed to the resulting truncated or inactive protein.[1]
Small molecule inhibitors of HSD17B13 are designed to directly bind to the protein and inhibit its enzymatic activity. This approach offers the potential for dose-dependent and reversible modulation of HSD17B13 function.
Genetic knockdown , typically achieved using technologies like short hairpin RNA (shRNA) or small interfering RNA (siRNA), aims to reduce the expression of the HSD17B13 gene, thereby decreasing the amount of HSD17B13 protein produced. This method provides a powerful tool for validating the therapeutic hypothesis but can have off-target effects and may not be easily reversible.
Comparative Efficacy and Phenotypic Outcomes
Both pharmacological inhibition and genetic knockdown of HSD17B13 have demonstrated hepatoprotective effects in preclinical models. However, some discrepancies have been noted between genetic knockout and knockdown studies, suggesting that the method of inhibition can influence the observed phenotype.
| Feature | HSD17B13 Small Molecule Inhibitor (e.g., HSD17B13i) | Genetic Knockdown of HSD17B13 (shRNA) |
| Effect on Liver Steatosis | Hepatoprotective effects observed in mouse models of liver injury.[6] | Markedly improved hepatic steatosis in high-fat diet obese mice.[7][8][9] |
| Effect on Liver Enzymes (ALT/AST) | Not explicitly stated in the provided abstracts. | Decreased elevated serum Alanine Aminotransferase (ALT) levels.[8][9] |
| Effect on Liver Fibrosis | Hepatoprotective effects in models of chronic liver injury.[6] | Decreased markers of liver fibrosis, such as Timp2 expression.[8][9] |
| Mechanism of Protection | Associated with a favorable bioactive lipid profile.[6] | Regulation of fatty acid and phospholipid metabolism.[7][8] Associated with decreased pyrimidine catabolism.[10] |
| Contrasting Observations | Not applicable. | Traditional gene knockout of Hsd17b13 in mice did not consistently show a protective phenotype, unlike RNAi-mediated knockdown.[7][11] This discrepancy could be due to compensatory mechanisms in the knockout model or a role for the HSD17B13 protein independent of its enzymatic activity.[7] |
Experimental Methodologies
Pharmacological Inhibition Studies
A common approach to evaluating small molecule inhibitors of HSD17B13 involves both in vitro and in vivo experiments.
-
In Vitro Assays: Biochemical and cellular assays are used to determine the potency and selectivity of the inhibitor. For instance, mass spectrometry can be used to monitor HSD17B13 activity with substrates like leukotriene B4 or estradiol in the presence of the inhibitor.[6]
-
In Vivo Models: Preclinical models of liver injury, such as mice on a high-fat diet or with chemically induced liver damage, are used to assess the therapeutic efficacy of the inhibitor.[6] A prodrug form of the inhibitor may be used for in vivo studies to improve pharmacokinetic properties.[6]
Genetic Knockdown Studies
Genetic knockdown of HSD17B13 is often achieved using viral vectors to deliver shRNA specifically to the liver.
-
Animal Models: High-fat diet-induced obese mice are a common model to study the effects of HSD17B13 knockdown on NAFLD.[7][8][12]
-
shRNA Delivery: Adeno-associated viruses (AAV) are frequently used to deliver shRNA targeting Hsd17b13 to the liver.[12]
-
Analysis: The effects of knockdown are assessed by measuring various parameters, including liver histology, serum levels of liver enzymes (ALT, AST), gene expression of fibrosis markers, and lipidomic profiles.[8][12]
Signaling Pathways and Experimental Workflows
Conclusion
Both small molecule inhibition and genetic knockdown of HSD17B13 represent promising therapeutic strategies for the treatment of chronic liver diseases like NAFLD and NASH. Small molecule inhibitors offer the advantage of controlled, reversible dosing, which is crucial for clinical translation. Genetic knockdown, while a powerful research tool, presents challenges for therapeutic use but has been instrumental in validating HSD17B13 as a target.
The observed discrepancies between genetic knockout and knockdown models highlight the importance of carefully selecting the appropriate experimental approach. Further research into the precise functions of HSD17B13 and the long-term effects of its inhibition will be critical for the development of safe and effective therapies.
References
- 1. news-medical.net [news-medical.net]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 5. HSD17B13 | Abcam [abcam.com]
- 6. enanta.com [enanta.com]
- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 10. pnas.org [pnas.org]
- 11. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of NAFLD Therapeutics: A Comparative Analysis of Hsd17B13 Inhibition and Other Novel Agents
For Immediate Release
[City, State] – [Date] – As the global prevalence of Non-Alcoholic Fatty Liver Disease (NAFLD) and its progressive form, Non-Alcoholic Steatohepatitis (NASH), continues to rise, the demand for effective therapeutic interventions has become increasingly urgent. This guide provides a comparative analysis of the emerging therapeutic target, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), with a focus on the novel inhibitor Hsd17B13-IN-9, alongside other prominent NAFLD drug candidates currently in development. This report is intended for researchers, scientists, and drug development professionals actively working to address this significant unmet medical need.
Introduction to HSD17B13 as a Therapeutic Target
Recent genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progression from simple steatosis to NASH, fibrosis, and even hepatocellular carcinoma.[1] HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[2] Its enzymatic activity is implicated in lipid and retinol metabolism, and its inhibition is a promising strategy for the treatment of NAFLD.[3] this compound is a potent, novel small molecule inhibitor of HSD17B13, demonstrating significant in vitro activity.[4]
Comparative Efficacy of NAFLD Drug Candidates
The following tables summarize the available quantitative efficacy data for this compound and other leading NAFLD drug candidates. It is important to note that direct head-to-head clinical trial data is limited, and the presented data is collated from various preclinical and clinical studies.
Table 1: In Vitro and Preclinical Efficacy of HSD17B13 Inhibitors
| Compound | Target | Assay | Result | Source |
| This compound | HSD17B13 | Enzymatic Assay (50 nM HSD17B13) | IC50: 0.01 µM | [4] |
| BI-3231 | HSD17B13 | Enzymatic Assay | Ki: single-digit nM | [5] |
| EP-036332 | HSD17B13 | Enzymatic Assay (human) | IC50: 14 nM | [6] |
| EP-040081 | HSD17B13 | Enzymatic Assay (human) | IC50: 79 nM | [6] |
| shRNA-mediated Hsd17b13 knockdown | Hsd17b13 | High-Fat Diet Mouse Model | Marked improvement in hepatic steatosis | [7] |
Table 2: Clinical Efficacy of Leading NAFLD Drug Candidates
| Drug | Mechanism of Action | Key Clinical Trial Endpoint | Result | Source |
| Resmetirom | Thyroid Hormone Receptor-β (THR-β) Agonist | NASH resolution with no worsening of fibrosis (Week 52) | 25.9% (80mg) and 29.9% (100mg) vs. 9.7% (placebo) | [8] |
| Fibrosis improvement by ≥1 stage with no worsening of NAFLD activity score (Week 52) | 24.2% (80mg) and 25.9% (100mg) vs. 14.2% (placebo) | [8] | ||
| Relative reduction in liver fat (MRI-PDFF) at Week 52 | -28.8% (80mg) and -33.9% (100mg) vs. placebo | |||
| Obeticholic Acid (OCA) | Farnesoid X Receptor (FXR) Agonist | Fibrosis improvement by ≥1 stage with no worsening of NASH (Month 18) | 22.4% (25mg) vs. 9.6% (placebo) | |
| NASH resolution with no worsening of fibrosis (Month 18) | 6.5% (25mg) vs. 3.5% (placebo) | |||
| Lanifibranor | Pan-Peroxisome Proliferator-Activated Receptor (PPAR) Agonist | Reduction in SAF-A score by ≥2 points without worsening of fibrosis (Week 24) | 55% (1200mg) vs. 33% (placebo) | [5] |
| NASH resolution without worsening of fibrosis (Week 24) | 49% (1200mg) vs. 29% (placebo) | [5] | ||
| Semaglutide | Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist | NASH resolution with no worsening of fibrosis | Odds Ratio: 3.18 vs. placebo | [7] |
| Improvement in fibrosis stage without worsening of NASH | No significant improvement | [7] | ||
| Reduction in liver stiffness (MRE or Fibroscan) | Standardized Mean Difference: -0.48 vs. placebo | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental processes involved in NAFLD drug development, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of HSD17B13 in NAFLD and the action of this compound.
Caption: General workflow for the evaluation of NAFLD drug candidates.
Detailed Experimental Protocols
A brief overview of the key experimental methodologies cited in this guide is provided below.
HSD17B13 Enzymatic Inhibition Assay
-
Objective: To determine the in vitro potency of an inhibitor against HSD17B13.
-
Protocol:
-
Recombinant human HSD17B13 enzyme is incubated with the test compound (e.g., this compound) at various concentrations.
-
The substrate, such as β-estradiol, and the cofactor NAD+ are added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is quenched, and the formation of the product (e.g., estrone) is quantified using methods like liquid chromatography-mass spectrometry (LC/MS).
-
The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.
-
In Vivo NAFLD Animal Models
-
Objective: To evaluate the in vivo efficacy of a drug candidate in a model that recapitulates key features of human NAFLD.
-
Common Models:
-
Diet-induced models: Mice or rats are fed a high-fat diet (HFD), a Western diet (high in fat and sugar), or a methionine- and choline-deficient (MCD) diet to induce steatosis, inflammation, and fibrosis.
-
Genetic models: Mice with genetic modifications, such as ob/ob (leptin-deficient) or db/db (leptin receptor-deficient) mice, that spontaneously develop obesity and fatty liver.
-
-
Efficacy Assessment:
-
Histological analysis: Liver tissue is collected, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology, Sirius Red for fibrosis, and Oil Red O for lipid accumulation. The NAFLD Activity Score (NAS) is often used for grading.[3]
-
Biochemical analysis: Serum levels of liver enzymes (ALT, AST), triglycerides, and cholesterol are measured.
-
Gene expression analysis: Hepatic expression of genes involved in inflammation, fibrosis, and lipid metabolism is quantified by qRT-PCR or RNA-seq.
-
Liver Biopsy and Histological Assessment
-
Objective: To be the gold standard for diagnosing and staging NAFLD/NASH in clinical trials.
-
Procedure: A small sample of liver tissue is obtained via a percutaneous needle biopsy.
-
Histological Staining:
-
Hematoxylin and Eosin (H&E): For assessment of steatosis, inflammation, and hepatocyte ballooning.
-
Masson's Trichrome or Sirius Red: To visualize and stage the extent of liver fibrosis.
-
-
Scoring Systems:
-
NAFLD Activity Score (NAS): A composite score (0-8) based on the severity of steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A score of ≥5 is often correlated with a diagnosis of "definite NASH".
-
Steatosis, Activity, and Fibrosis (SAF) Score: An alternative scoring system that separately evaluates steatosis, activity (inflammation and ballooning), and fibrosis, providing a more detailed characterization of the disease.
-
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF)
-
Objective: To non-invasively quantify the amount of fat in the liver.
-
Procedure:
-
The patient undergoes an MRI scan of the abdomen.
-
Specialized software is used to process the MRI data and generate a PDFF map of the liver.
-
The PDFF value represents the percentage of fat protons relative to the total number of fat and water protons in a given voxel of liver tissue.
-
-
Interpretation: A PDFF of ≥5% is generally considered indicative of hepatic steatosis. This technique is highly reproducible and is increasingly used as a primary or secondary endpoint in NAFLD clinical trials to assess changes in liver fat content.
Conclusion
The field of NAFLD therapeutics is rapidly advancing, with multiple promising candidates targeting diverse pathways. While Hsd17B13 inhibition, exemplified by compounds like this compound, presents a genetically validated and compelling novel approach, other agents such as Resmetirom, Obeticholic Acid, Lanifibranor, and Semaglutide have demonstrated significant efficacy in late-stage clinical trials. The data presented in this guide underscores the importance of a multi-faceted approach to NAFLD treatment and highlights the critical role of robust preclinical and clinical evaluation in identifying the most effective therapies for this complex disease. Continued research and head-to-head comparative studies will be essential to fully elucidate the relative merits of these different therapeutic strategies.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
On-Target Activity of Hsd17B13-IN-9 in Hepatocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hsd17B13-IN-9 and other inhibitors of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a genetically validated target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The on-target activity of these inhibitors is crucial for their therapeutic potential, and this document summarizes key performance data and experimental protocols to assess their efficacy in hepatocytes.
Introduction to Hsd17B13 and its Inhibition
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and alcohol-related liver disease.[3] This has made the inhibition of Hsd17B13 a promising therapeutic strategy. Hsd17B13 is known to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde, and its inhibition is expected to modulate lipid metabolism and reduce liver injury.[3][4]
This guide focuses on this compound and compares its activity with other known inhibitors, BI-3231 and INI-822, in relevant hepatocyte models.
Comparative Analysis of Hsd17B13 Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives. Direct head-to-head comparative studies in the same experimental setup are limited; therefore, data is compiled from various sources.
Table 1: Biochemical Potency of Hsd17B13 Inhibitors
| Compound | Target | IC50 / Ki | Assay Conditions | Reference |
| This compound | Human Hsd17B13 | IC50: 10 nM | Biochemical assay with 50 nM Hsd17B13 | [5] |
| BI-3231 | Human Hsd17B13 | IC50: 1 nM, Ki: single-digit nM | Enzymatic assay | [6] |
| Mouse Hsd17B13 | IC50: 13 nM | Enzymatic assay | [6] | |
| INI-822 | Human Hsd17B13 | low nM potency | Biochemical assays |
Table 2: On-Target Activity in Hepatocyte Models
| Compound | Cell Model | Key Findings | Quantitative Data | Reference |
| This compound | Data not available | Not available | Not available | |
| BI-3231 | HepG2 cells, primary mouse hepatocytes | - Significantly decreased triglyceride accumulation under lipotoxic stress- Improved hepatocyte proliferation and lipid homeostasis- Increased mitochondrial respiratory function | Cellular IC50: double-digit nM (human Hsd17B13 cellular assay) | [6][7] |
| INI-822 | Primary human liver-on-a-chip (co-culture with Kupffer and stellate cells) | - Decreased fibrotic protein levels (α-SMA and collagen type 1) | Significant decrease at 1 and 5 µM |
Table 3: Selectivity Profile of Hsd17B13 Inhibitors
| Compound | Selectivity Target | Fold Selectivity | Reference |
| This compound | Data not available | Not available | |
| BI-3231 | Hsd17B11 | >10,000-fold | [6] |
| INI-822 | Other HSD17B family members | >100-fold |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Hsd17B13 Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay is used to determine the enzymatic activity of Hsd17B13 and the inhibitory effect of compounds like this compound.
Principle: Hsd17B13 catalyzes the conversion of retinol to retinaldehyde. The amount of retinaldehyde or its downstream product, retinoic acid, is quantified to measure enzyme activity.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 or HepG2 cells in appropriate media.
-
Transfect cells with a plasmid expressing human Hsd17B13. Use an empty vector as a negative control and a known RDH (e.g., RDH10) as a positive control.
-
-
Compound Treatment:
-
Following transfection, treat the cells with varying concentrations of the Hsd17B13 inhibitor (e.g., this compound) or vehicle control for a predetermined time (e.g., 1-2 hours).
-
-
Substrate Addition:
-
Add all-trans-retinol to the cell culture medium at a final concentration of 1-5 µM.
-
-
Incubation:
-
Incubate the cells for 4-8 hours to allow for the enzymatic conversion of retinol.
-
-
Metabolite Extraction and Analysis:
-
Harvest the cells and culture supernatant.
-
Extract retinoids using a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Evaporate the solvent and reconstitute the sample in a mobile phase.
-
Quantify the levels of retinaldehyde and retinoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Normalize the amount of product formed to the total protein concentration in each sample.
-
Calculate the percent inhibition of Hsd17B13 activity at each inhibitor concentration and determine the IC50 value.
-
Figure 1. Workflow for the Hsd17B13 Retinol Dehydrogenase Activity Assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.
Principle: The binding of a ligand (inhibitor) to a protein can increase its thermal stability. This change in stability is detected by heating cell lysates and quantifying the amount of soluble (non-denatured) target protein remaining.
Protocol:
-
Cell Culture and Treatment:
-
Culture hepatocytes (e.g., HepG2 or primary human hepatocytes) to a high confluence.
-
Treat the cells with the Hsd17B13 inhibitor (e.g., this compound) or vehicle control for 1-2 hours at 37°C to allow for cell penetration and target binding.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes to induce protein denaturation. A temperature gradient is used to determine the melting curve of the protein.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Hsd17B13:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble Hsd17B13 in each sample using a method such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for Hsd17B13.
-
ELISA or AlphaLISA: Use specific antibody pairs to quantify the target protein in a plate-based format for higher throughput.
-
-
-
Data Analysis:
-
Plot the amount of soluble Hsd17B13 as a function of temperature for both inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).
Lipid Droplet Accumulation Assay
This assay assesses the functional effect of Hsd17B13 inhibition on lipid metabolism in hepatocytes.
Principle: Hepatocytes are treated with fatty acids to induce lipid droplet formation. The effect of Hsd17B13 inhibitors on the accumulation of these lipid droplets is then quantified.
Protocol:
-
Cell Culture and Treatment:
-
Plate hepatocytes (e.g., HepG2 or primary hepatocytes) in a multi-well format.
-
Pre-treat the cells with various concentrations of the Hsd17B13 inhibitor or vehicle control.
-
-
Lipid Loading:
-
Induce lipid droplet formation by incubating the cells with a long-chain fatty acid, such as oleic acid or palmitic acid (e.g., 200-500 µM), for 16-24 hours.
-
-
Staining of Lipid Droplets:
-
Fix the cells with paraformaldehyde.
-
Stain the neutral lipids within the lipid droplets using a fluorescent dye such as Nile Red or BODIPY 493/503.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the total lipid droplet area or fluorescence intensity per cell using image analysis software.
-
-
Data Analysis:
-
Compare the lipid accumulation in inhibitor-treated cells to the vehicle-treated controls.
-
Determine the concentration-dependent effect of the inhibitor on lipid droplet formation.
-
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.physiology.org [journals.physiology.org]
A Comparative Guide to Investigating HSD17B13: A Look at Small Molecule Inhibitors and Genetic Knockdown
For researchers, scientists, and drug development professionals, understanding the functional consequences of inhibiting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is of paramount importance, particularly in the context of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This guide provides a comparative overview of the available tools for studying HSD17B13, with a focus on the well-characterized small molecule inhibitor, BI-3231, and genetic knockdown approaches. We present a compilation of experimental data to aid in the selection of the most appropriate method for specific research needs.
Introduction to HSD17B13 and its Inhibition
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and alcohol-related liver disease.[1] This has made HSD17B13 an attractive therapeutic target. The primary approaches to probe the function of HSD17B13 in preclinical studies involve either the use of small molecule inhibitors that block its enzymatic activity or genetic tools like small interfering RNA (siRNA), short hairpin RNA (shRNA), or antisense oligonucleotides (ASOs) that reduce its expression levels.
Small Molecule Inhibitors of HSD17B13
Several small molecule inhibitors targeting HSD17B13 have been developed. This guide focuses on BI-3231, a potent and selective inhibitor, and also provides available data on other emerging compounds.
BI-3231: A Well-Characterized Chemical Probe
BI-3231 is a publicly available chemical probe that has been extensively characterized.[2] It exhibits high potency for human HSD17B13 with an uncompetitive mode of inhibition with respect to the cofactor NAD+.[2]
Other Investigational Small Molecule Inhibitors
Other small molecule inhibitors are in various stages of development. INI-822, developed by Inipharm, has entered Phase 1 clinical trials and has shown promising preclinical data in reducing markers of liver injury.[3][4] Another compound, referred to as Compound 32, has been reported to have a more favorable pharmacokinetic profile than BI-3231 and has demonstrated anti-MASH effects in mouse models.[5][6]
Genetic Inhibition of HSD17B13
Genetic knockdown using RNA interference (RNAi) or ASOs offers an alternative and specific method to reduce HSD17B13 protein levels. These approaches are valuable for validating the on-target effects of small molecule inhibitors and for studying the long-term consequences of reduced HSD17B13 expression.
Comparative Data on HSD17B13 Inhibition
The following tables summarize the available quantitative data for the different methods of HSD17B13 inhibition.
Table 1: In Vitro Potency of HSD17B13 Small Molecule Inhibitors
| Compound | Target | Assay Type | IC50 | Ki | Cellular IC50 | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | ~1 nM | 0.7 nM | 11 nM (HEK293 cells) | [2] |
| Mouse HSD17B13 | Enzymatic | ~13 nM | - | - | [2] | |
| INI-822 | Human HSD17B13 | Enzymatic | Low nM potency | - | - | [7] |
| Compound 32 | Human HSD17B13 | Enzymatic | 2.5 nM | - | - | [5][6] |
Table 2: In Vivo Efficacy of HSD17B13 Inhibitors and Knockdown
| Method | Model | Key Findings | Reference |
| BI-3231 | Palmitic acid-induced lipotoxicity in hepatocytes | Reduced triglyceride accumulation, improved cell proliferation and lipid homeostasis.[8] | [8] |
| INI-822 | Zucker rats on high-fat/high-cholesterol diet | Decreased ALT levels.[7] | [7] |
| Compound 32 | Mouse models of MASH | Better anti-MASH effects compared to BI-3231.[5][6] | [5][6] |
| shRNA Knockdown | High-fat diet-fed obese mice | Markedly improved hepatic steatosis, decreased serum ALT and FGF21.[9][10] | [9][10] |
| ASO Knockdown | CDAHFD-induced fibrotic mice | Significant reduction in hepatic Hsd17b13 expression and hepatic steatosis; no effect on fibrosis.[11] | [11] |
Experimental Protocols
Reproducibility of experiments is crucial. Below are detailed methodologies for key experiments cited in this guide.
HSD17B13 Enzymatic Inhibition Assay (Example with BI-3231)
This protocol is based on the methods described for the characterization of BI-3231.[2]
-
Enzyme and Substrate Preparation: Recombinant human HSD17B13 is used. Estradiol is utilized as the substrate, and NAD+ as the cofactor.
-
Assay Buffer: A suitable buffer, such as phosphate buffer with BSA, is used.
-
Inhibitor Preparation: BI-3231 is serially diluted in DMSO to generate a range of concentrations.
-
Reaction Mixture: The reaction is initiated by mixing the enzyme, substrate, NAD+, and the inhibitor in the assay buffer.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: The formation of the product, estrone, is quantified using methods like LC-MS/MS.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular HSD17B13 Inhibition Assay
This protocol is based on the methods used for BI-3231 characterization in a cellular context.[2]
-
Cell Culture: HEK293 cells overexpressing human HSD17B13 are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the inhibitor (e.g., BI-3231) for a defined period.
-
Substrate Addition: A suitable substrate, such as estradiol, is added to the cells.
-
Incubation: Cells are incubated to allow for the enzymatic conversion of the substrate.
-
Product Quantification: The amount of product in the cell culture supernatant or cell lysate is measured, typically by LC-MS/MS.
-
Data Analysis: Cellular IC50 values are determined from the dose-response curves.
In Vivo HSD17B13 Knockdown using shRNA
This protocol is a generalized representation based on studies using shRNA to target Hsd17b13 in mice.[9][10]
-
shRNA Vector: A validated shRNA sequence targeting Hsd17b13 is cloned into a suitable viral vector, such as an adeno-associated virus (AAV) vector (e.g., AAV8). A scrambled shRNA sequence is used as a negative control.
-
Animal Model: A relevant mouse model of liver disease is used, for example, high-fat diet-induced obese mice.
-
Vector Administration: The AAV-shRNA vector is delivered to the mice, typically via tail vein injection, to achieve liver-specific expression.
-
Monitoring: Animals are monitored for a period to allow for efficient knockdown of the target gene.
-
Endpoint Analysis: At the end of the study, liver tissue is collected to quantify the extent of Hsd17b13 mRNA and protein knockdown (e.g., by qPCR and Western blot). Phenotypic changes, such as liver triglyceride content, serum ALT levels, and histological analysis of liver sections, are assessed.
Visualizing the Landscape of HSD17B13 Research
To better understand the relationships and workflows in HSD17B13 research, the following diagrams have been generated.
Caption: HSD17B13 signaling and points of intervention.
Caption: A typical experimental workflow for evaluating HSD17B13 inhibitors.
Conclusion
The reproducibility of experiments targeting HSD17B13 relies on the careful selection of tools and methodologies. BI-3231 serves as a valuable and well-documented chemical probe for short-term enzymatic inhibition studies. For investigating the consequences of long-term target suppression, genetic knockdown methods like siRNA or shRNA are powerful alternatives. The emergence of new small molecule inhibitors such as INI-822 and Compound 32 with potentially improved properties offers exciting prospects for future research and therapeutic development. This guide provides a foundational comparison to assist researchers in navigating the available options for their HSD17B13-focused investigations.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 4. Advancing liver disease treatment with INI-822 - Diabetes Qualified [diabetesqualified.com.au]
- 5. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inipharm.com [inipharm.com]
- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chemical Probes for HSD17B13: Hsd17B13-IN-9 vs. the Well-Characterized BI-3231
For researchers, scientists, and drug development professionals, the selection of a high-quality chemical probe is paramount for the robust investigation of a biological target. This guide provides a comparative analysis of Hsd17B13-IN-9 and BI-3231, two available inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and other chronic liver conditions.
While both compounds are presented as inhibitors of HSD17B13, a significant disparity exists in their level of characterization. BI-3231 has been extensively profiled and presented as the first potent and selective chemical probe for HSD17B13, with its discovery and validation published in peer-reviewed literature.[1][2] In contrast, publicly available data on this compound is limited to information from commercial suppliers. This guide aims to objectively present the available data to aid researchers in making informed decisions for their studies.
Overview of HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[3][4][5][6][7] Genome-wide association studies have linked a loss-of-function variant of HSD17B13 to a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[8] This makes HSD17B13 an attractive target for therapeutic intervention. The enzyme is involved in lipid and steroid metabolism, though its precise physiological substrates and functions are still under active investigation.[9]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and BI-3231. The disparity in the amount of available data is immediately apparent.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | BI-3231 |
| Target | HSD17B13 | Human and Mouse HSD17B13 |
| IC50 | 10 nM (for 50 nM HSD17B13)[10] | 1 nM (human), 13 nM (mouse)[11] |
| Ki | Not Available | 0.7 ± 0.2 nM (human)[12] |
| Selectivity vs. HSD17B11 | Not Available | >10,000-fold (IC50 > 10 µM)[13] |
| Other Selectivity Data | Not Available | Clean in Eurofins Safety Screen of 44 targets at 10 µM (except for 49% inhibition of PTGS2/COX2)[12] |
| Negative Control | Not Available | BI-0955 |
Table 2: Cellular and In Vivo Properties
| Parameter | This compound | BI-3231 |
| Cellular IC50 | Not Available | 11 ± 5 nM (HEK cells) |
| In Vivo Studies | Not Available | Mouse and rat pharmacokinetic studies performed.[1][14] |
| Bioavailability (Mouse) | Not Available | Low oral bioavailability. Subcutaneous administration significantly increased systemic bioavailability.[1][14] |
| Tissue Distribution | Not Available | Strong accumulation in the liver compared to plasma.[1] |
Experimental Methodologies
A critical aspect of a chemical probe's utility is the public availability of detailed experimental protocols that allow for the replication and extension of findings.
This compound: The experimental protocol for the reported IC50 value of 10 nM is not publicly available beyond the description "for 50 nM HSD17B13".[10]
BI-3231: The discovery and characterization of BI-3231 are detailed in a publication by Thamm et al. (2023), which includes comprehensive experimental procedures.
-
Enzymatic Assay (for IC50/Ki determination): A high-throughput screening (HTS) assay was used with recombinant human HSD17B13. Estradiol was used as a substrate, and the reaction was monitored by the NAD+ dependent formation of estrone. Substrate and co-substrate concentrations were at their experimentally determined Km values. The protocol involved incubating the diluted purified recombinant protein with the compound in a microtiter plate.[1]
-
Cellular HSD17B13 Assay: A cellular assay using HEK cells was employed to determine the cellular potency of the inhibitors.
-
Thermal Shift Assay (nanoDSF): To confirm direct binding to the target, a thermal shift assay was performed. The melting temperature of HSD17B13 was measured in the presence and absence of the compound and the co-factor NAD+. A significant temperature shift of 16.7 K in the presence of NAD+ confirmed specific binding of BI-3231 to human HSD17B13.[14]
-
In Vivo Pharmacokinetic Studies: BI-3231 was administered to mice and rats via intravenous, oral, and subcutaneous routes to determine its pharmacokinetic properties, including plasma clearance, bioavailability, and tissue distribution.[1][14]
Discussion and Recommendations
The comparison between this compound and BI-3231 highlights a critical issue in modern biomedical research: the use of poorly characterized chemical modulators. While this compound is marketed as a potent inhibitor, the lack of publicly available data on its selectivity, mechanism of action, and cellular activity makes it a high-risk tool for target validation studies. Any observed biological effect using this compound cannot be confidently attributed to the inhibition of HSD17B13 without extensive further characterization by the end-user.
In contrast, BI-3231 exemplifies the qualities of a reliable chemical probe. It is potent against both human and mouse HSD17B13, highly selective against its closest homolog HSD17B11, and has a well-defined cellular activity.[1][13] Furthermore, its on-target binding has been confirmed, and its pharmacokinetic properties have been investigated, providing a solid foundation for its use in both in vitro and in vivo studies.[1][14] The availability of a validated inactive control compound, BI-0955, further strengthens its utility for rigorously designed experiments.
For researchers aiming to investigate the biological roles of HSD17B13 and validate it as a therapeutic target, BI-3231 is the demonstrably superior choice. Its comprehensive characterization, coupled with the public availability of detailed experimental protocols, ensures that research built upon this tool is both reproducible and reliable. This compound, in its current state of public documentation, should be considered a preliminary chemical starting point at best, requiring substantial independent validation before being employed in hypothesis-driven research. The scientific community is encouraged to utilize open science resources that provide access to well-characterized probes like BI-3231 to enhance the rigor and reproducibility of biomedical research.[1][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 14. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Hsd17B13-IN-9
For researchers and scientists engaged in pioneering drug development, the safe handling and disposal of chemical compounds is a cornerstone of laboratory excellence and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Hsd17B13-IN-9, a potent inhibitor of the 17β-Hydroxysteroid dehydrogenase 13 enzyme, used in non-alcoholic fatty liver disease (NAFLD) research.[1][2] Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
I. Immediate Safety Protocols and Hazard Assessment
Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Local regulations and institutional policies are the primary determinants of acceptable disposal methods.
Personal Protective Equipment (PPE) is non-negotiable. [5] When handling this compound or its waste, always wear:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5]
Hazard Identification: While specific toxicity data for this compound is limited, it should be treated as a potentially hazardous compound. As a potent enzyme inhibitor, it is designed to have biological effects.[1][2] Therefore, all waste generated from its use must be considered hazardous chemical waste.
II. Step-by-Step Disposal Procedures
The fundamental principle of chemical waste disposal is segregation. Never mix different types of chemical waste unless explicitly instructed to do so by your EHS department.[3][6]
Step 1: Waste Segregation
Properly segregate waste containing this compound at the point of generation. This includes:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables such as pipette tips, tubes, vials, and gloves.
-
-
Liquid Waste:
-
Stock solutions (e.g., in DMSO).[2]
-
Aqueous solutions from experiments.
-
Solvent rinsates from cleaning contaminated glassware.
-
Step 2: Containerization
Use appropriate, clearly labeled containers for each waste stream.[3][4][7]
| Waste Type | Container Specifications |
| Solid Waste | A designated, sealable, and clearly labeled solid chemical waste container. The container must be compatible with the chemical properties of the waste. |
| Liquid Waste | A designated, leak-proof, and sealable liquid chemical waste container. For organic solvent waste (like DMSO solutions), use a container specifically designated for flammable or organic waste. Aqueous solutions should be collected in a separate, compatible container. |
Step 3: Labeling
All waste containers must be accurately and clearly labeled.[4][5] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The solvent used (e.g., "in DMSO").
-
An approximate concentration or percentage of the chemical.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
Step 4: Storage of Waste
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][7] This area must be:
-
At or near the point of waste generation.
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition.
-
Inspected weekly for any signs of leakage.[7]
Keep waste containers securely closed except when adding waste.[4][6]
Step 5: Disposal Request and Pick-up
Once a waste container is full or has been in storage for a designated period (often not to exceed one year for partially filled containers), contact your institution's EHS department to arrange for pick-up and final disposal.[4][7] Do not attempt to dispose of chemical waste down the drain or in the regular trash.[8]
III. Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow from experimental use of this compound to its final disposal.
IV. Decontamination of Glassware and Surfaces
For reusable glassware, triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by a final rinse with water. The solvent rinsate must be collected and disposed of as hazardous liquid waste.[6]
For spills, use a spill kit with absorbent materials. The contaminated absorbent materials must be disposed of as solid hazardous waste.[9]
By adhering to these rigorous safety and disposal protocols, laboratories can continue their vital research with this compound while upholding the highest standards of safety and environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. researchchemshub.com [researchchemshub.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. globalresearchchem.com [globalresearchchem.com]
Essential Safety and Operational Guide for Handling Hsd17B13-IN-9
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Hsd17B13-IN-9, a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a potent enzyme inhibitor, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1][2][3][4][5] The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Respiratory Protection | Respirator | An N100/P100/P3 particulate respirator is recommended when handling the solid compound or when there is a potential for aerosol generation.[3] |
| Hand Protection | Gloves | Nitrile gloves should be worn at all times. For handling of the pure compound or concentrated solutions, double gloving is recommended. Regularly inspect gloves for any signs of degradation or puncture. |
| Eye Protection | Safety Goggles | Chemical splash goggles should be worn to protect against accidental splashes of solutions containing this compound. |
| Body Protection | Lab Coat/Coveralls | A buttoned lab coat or disposable coveralls should be worn to protect skin and personal clothing from contamination.[1][3] |
Operational Plan: Handling and Storage
Receiving and Unpacking: Upon receipt, visually inspect the package for any signs of damage or leakage. If the integrity of the package is compromised, do not open it and contact the supplier immediately. When opening the package, wear the appropriate PPE in a designated containment area, such as a chemical fume hood.
Storage: this compound should be stored under specific conditions to maintain its stability and efficacy.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Long-term | Protect from light and store under nitrogen.[6] |
| Stock Solution | -20°C | Up to 1 month | Protect from light and store under nitrogen.[6] |
| Stock Solution | -80°C | Up to 6 months | Protect from light and store under nitrogen.[6] |
Preparation of Solutions: All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation exposure. Use a dedicated set of calibrated pipettes and glassware. For dissolution, dimethyl sulfoxide (DMSO) is a suitable solvent.[6]
Disposal Plan
Waste Categorization: All materials that come into contact with this compound are considered chemical waste. This includes:
-
Empty vials and containers
-
Contaminated PPE (gloves, disposable lab coats)
-
Used pipette tips and other disposable labware
-
Aqueous and organic waste solutions containing the inhibitor
Disposal Procedure:
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed waste container. Do not mix with other chemical waste streams unless compatible.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage of Waste: Store the sealed waste container in a designated and secure area, away from incompatible materials, until it is collected by the EHS department.
-
Spill Management: In case of a spill, do not attempt to clean it up without the proper PPE and spill kit. Evacuate the area and follow your institution's established spill response protocol. For powder spills, use a vacuum cleaner equipped with a HEPA filter; do not sweep.[2] For liquid spills, use absorbent pads to contain the spill.
Experimental Protocols
In Vitro Hsd17B13 Enzyme Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of this compound on its target enzyme.[7][8]
Materials:
-
Purified recombinant human Hsd17B13 protein
-
This compound
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
Detection reagent (e.g., a luciferase-based system to measure NADH production)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add a small volume of the diluted inhibitor.
-
Add the substrate (β-estradiol) and cofactor (NAD+) to each well.
-
Initiate the enzymatic reaction by adding the purified Hsd17B13 enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Stop the reaction and add the detection reagent to measure the amount of NADH produced.
-
Read the plate using a luminometer.
-
Calculate the IC50 value of this compound by plotting the luminescence signal against the inhibitor concentration.
In Vitro Gene Knockdown in Primary Hepatocytes
This protocol outlines a general procedure for assessing the effect of this compound on gene expression in a cellular context.[9][10]
Materials:
-
Primary mouse or human hepatocytes
-
This compound
-
Cell culture medium and supplements
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR master mix and primers for Hsd17B13 and a housekeeping gene
Procedure:
-
Culture primary hepatocytes in appropriate multi-well plates.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of Hsd17B13.
-
Normalize the Hsd17B13 expression to a stable housekeeping gene.
-
Analyze the data to determine the effect of this compound on its target gene expression.
Visualizations
Hsd17B13 Signaling Pathways
The following diagram illustrates the known signaling pathways involving Hsd17B13, highlighting its role in lipid metabolism and inflammation.[11][12][13]
Caption: Hsd17B13 signaling pathways in lipid metabolism and inflammation.
Experimental Workflow for this compound Handling and Use
This workflow provides a step-by-step visual guide for the safe handling and experimental application of this compound.
Caption: Workflow for handling, experimental use, and disposal of this compound.
References
- 1. amano-enzyme.com [amano-enzyme.com]
- 2. Enzyme Handling: Top 10 Safety Checklist - EPIC Systems Group [epicsysinc.com]
- 3. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 4. amfep.org [amfep.org]
- 5. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
